2,4-Dibromo-1-trityl-1H-imidazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2/c23-20-16-26(21(24)25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYCEHPOQAPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428403 | |
| Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-06-6 | |
| Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 2,4-Dibromo-1-trityl-1H-imidazole
This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dibromo-1-trityl-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this compound as a building block, particularly in the synthesis of protein degraders. This document compiles available data and outlines standard experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Properties
This compound is a substituted imidazole derivative. The trityl group, a bulky hydrophobic moiety, significantly influences its physical properties, such as solubility and melting point. The bromine atoms on the imidazole ring serve as reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.[1]
Data Presentation: Physical Properties Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [2][3] |
| Molecular Weight | 468.2 g/mol | [3] |
| Monoisotopic Mass | 465.96802 Da | [2] |
| CAS Number | 871269-06-6 | [3] |
| Appearance | Solid (Typical) | [3] |
| Purity | ≥98% (Commercially available) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; predicted to have low solubility in polar solvents (e.g., water) and higher solubility in non-polar organic solvents. | [4] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [3] |
Experimental Protocols
Detailed methodologies for determining fundamental physical properties such as melting point and solubility are provided below. These are generalized protocols applicable to solid organic compounds like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[5]
Objective: To determine the temperature range over which the solid compound transitions to a liquid state.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
-
The sample of this compound
Procedure:
-
Sample Preparation: A small amount of the compound is finely powdered using a mortar and pestle.[5]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the sample holder, and the thermometer is placed in its designated well.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[5]
-
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5] Rapid heating can lead to inaccurate measurements.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.
-
Cooling and Cleanup: The apparatus is allowed to cool, and the used capillary tube is disposed of in a designated glass waste container.
Determination of Solubility
Solubility tests provide crucial information about the polarity and the presence of acidic or basic functional groups within a molecule.[8] The general principle "like dissolves like" suggests that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[9]
Objective: To qualitatively assess the solubility of the compound in various solvents.
Apparatus and Materials:
-
Test tubes and rack
-
Spatula or balance for measuring the sample
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent (e.g., diethyl ether, hexane, or dichloromethane)
-
The sample of this compound
Procedure:
-
Sample Measurement: Place a small, measured amount of the compound (e.g., 25 mg) into a test tube.[8]
-
Solvent Addition: Add a specific volume of the first solvent (e.g., 0.75 mL of water) in small portions.[8]
-
Mixing: After each addition, shake the test tube vigorously for 60 seconds to ensure thorough mixing.[8][10]
-
Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[10]
-
Systematic Testing: The testing follows a logical sequence. If the compound is insoluble in water, its solubility is then tested in acidic and basic solutions to identify potential functional groups.[11][12]
-
Recording: Record the results (soluble or insoluble) for each solvent tested.
References
- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. PubChemLite - this compound (C22H16Br2N2) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dibromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 2,4-Dibromo-1-trityl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The trityl-protected dibromo-imidazole serves as a versatile intermediate for the synthesis of more complex substituted imidazoles, which are a common scaffold in many pharmacologically active molecules. This document provides a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and a summary of expected characterization data. The potential applications of this compound as a building block in the development of novel therapeutics are also discussed.
Introduction
The imidazole ring is a fundamental structural motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The functionalization of the imidazole core at various positions allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. Brominated imidazoles, in particular, are valuable precursors for introducing molecular diversity through cross-coupling reactions.[2] The trityl protecting group offers a sterically hindered and stable modification, enabling selective reactions at other positions of the imidazole ring. This guide focuses on the synthesis and characterization of this compound, a key intermediate for the development of novel imidazole-based therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [3][4] |
| Molecular Weight | 468.19 g/mol | [3] |
| CAS Number | 871269-06-6 | [3] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and THF (Predicted) | - |
Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 1H-imidazole. The proposed synthetic workflow is illustrated in the diagram below.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,4-Dibromo-1H-imidazole
The first step involves the bromination of 1H-imidazole. While a direct, high-yield synthesis of 2,4-dibromo-1H-imidazole is not explicitly detailed in the provided search results, a plausible method can be adapted from the synthesis of related brominated imidazoles.[5][6] This typically involves the reaction of imidazole with a brominating agent, such as elemental bromine, in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Experimental Protocol (Adapted from similar syntheses):
-
To a solution of 1H-imidazole (1.0 eq) in water, add sodium bicarbonate (3.0 eq).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add elemental bromine (3.0 eq) dropwise to the stirred solution.[5]
-
After the addition is complete, heat the reaction mixture at 65 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and neutralize with a suitable quenching agent if necessary.
-
The product, 2,4-dibromo-1H-imidazole, may precipitate from the solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Step 2: Synthesis of this compound
The second step is the N-tritylation of the synthesized 2,4-dibromo-1H-imidazole. The trityl group is introduced to protect the nitrogen atom, which allows for selective functionalization at the bromine-substituted positions in subsequent reactions. The protocol for this step can be adapted from the known synthesis of 4-bromo-1-trityl-1H-imidazole.
Experimental Protocol (Adapted):
-
Dissolve 2,4-dibromo-1H-imidazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for a few minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench with water and extract the product into DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The expected data is summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the trityl group (multiplet), and the C5-proton of the imidazole ring (singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and aromatic carbons of the trityl group, and carbons of the dibromo-imidazole ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for two bromine atoms. |
| Melting Point | A sharp melting point for the pure compound. |
Note: As no experimental spectra were found in the literature search, the expected NMR and MS data are based on the known chemical structure and general principles of spectroscopy for similar compounds.
Role in Drug Development
This compound is a valuable building block in drug discovery and development. The presence of two bromine atoms at the 2- and 4-positions, which have different reactivities, allows for selective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2] This enables the synthesis of a diverse library of substituted imidazole derivatives for screening against various biological targets. The trityl group serves as a robust protecting group for the imidazole nitrogen, which can be removed under acidic conditions when desired.
The logical workflow for utilizing this intermediate in drug discovery is depicted below.
Caption: Workflow for the use of the title compound in drug discovery.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific, detailed experimental protocol from a peer-reviewed source is not currently available, a reliable synthetic route can be constructed based on established methods for analogous compounds. The characterization data provided, although predictive, offers a solid basis for the identification of the synthesized compound. Its utility as a versatile intermediate makes it a valuable tool for medicinal chemists in the design and synthesis of novel imidazole-based drug candidates. Further research into the specific applications and biological activities of derivatives of this compound is warranted.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C22H16Br2N2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 2,4-Dibromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical compound 2,4-Dibromo-1-trityl-1H-imidazole, including its chemical structure, nomenclature, physicochemical properties, and a plausible synthetic pathway. This information is intended to support research and development activities in medicinal chemistry and related fields where substituted imidazole scaffolds are of interest.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of an imidazole ring substituted with two bromine atoms at positions 2 and 4, and a trityl (triphenylmethyl) group attached to the nitrogen atom at position 1. The trityl group is a bulky, lipophilic protecting group commonly used in organic synthesis.
IUPAC Name: 2,4-dibromo-1-(triphenylmethyl)-1H-imidazole
Synonyms: 2,4-Dibromo-1-tritylimidazole
Molecular Formula: C₂₂H₁₆Br₂N₂[1][2]
CAS Number: 871269-06-6[1]
The structural representation of this compound is provided in the diagram below.
References
An In-depth Technical Guide on the Stability of 2,4-Dibromo-1-trityl-1H-imidazole in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical stability of 2,4-Dibromo-1-trityl-1H-imidazole, a key intermediate in pharmaceutical synthesis. Due to a lack of specific experimental stability data for this exact molecule in the public domain, this guide infers its stability profile based on the well-documented chemistry of the N-trityl protecting group. The N-trityl bond is known to be the most labile part of the molecule, and its cleavage is the primary degradation pathway. This document outlines the expected stability in various solvent systems, provides a detailed experimental protocol for a stability-indicating assay using High-Performance Liquid Chromatography (HPLC), and illustrates the principal degradation pathway.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The trityl (triphenylmethyl) group serves as a bulky, sterically hindering protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring. The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses. The primary mode of degradation for N-trityl imidazoles is the cleavage of the N-trityl bond, which is highly dependent on the solvent and the presence of acidic or basic conditions.[1]
Inferred Stability Profile
The stability of this compound is predominantly governed by the acid lability of the bond between the imidazole nitrogen and the trityl group's quaternary carbon.[1][2] This is due to the high stability of the resulting trityl cation.[2] Conversely, the trityl group is generally robust under neutral and basic conditions.[1]
Data Presentation: Inferred Stability of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Stability | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | In the absence of acidic contaminants, the N-trityl bond is stable in these solvents. |
| Aprotic Nonpolar | Dichloromethane (DCM), Toluene, Hexanes | High | Similar to aprotic polar solvents, high stability is expected under neutral conditions. DCM is a common solvent for reactions involving N-trityl imidazoles.[1] |
| Protic Polar (Neutral) | Water, Ethanol, Methanol | Moderate to Low | Protic solvents can facilitate the solvolysis of the N-trityl bond, although this process is generally slow under strictly neutral pH. Stability is expected to decrease with increasing temperature. |
| Acidic (Protic and Aprotic) | Trifluoroacetic acid (TFA) in DCM, Acetic acid, Formic acid, Hydrochloric acid (HCl) in various solvents | Very Low | The N-trityl group is rapidly cleaved under acidic conditions.[1][2] This is the standard method for deprotection. |
| Basic (Protic and Aprotic) | Triethylamine (TEA) in DCM, Sodium hydroxide in Water/Ethanol, Pyridine | High | The N-trityl group is known to be stable under a wide range of basic conditions.[1] |
Primary Degradation Pathway
The principal degradation pathway for this compound is the acid-catalyzed cleavage of the N-trityl bond. This reaction proceeds via protonation of the imidazole nitrogen, followed by the departure of the highly stable trityl cation, yielding 2,4-dibromo-1H-imidazole.
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocols
The following is a detailed methodology for a stability-indicating assay to quantitatively assess the stability of this compound in a given solvent.
Objective: To determine the rate of degradation of this compound in a selected solvent over time by monitoring the decrease in the parent compound and the appearance of the primary degradant, 2,4-dibromo-1H-imidazole, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (high purity)
-
2,4-Dibromo-1H-imidazole (as a reference standard)
-
HPLC-grade solvents to be tested (e.g., acetonitrile, water, methanol, dichloromethane)
-
HPLC-grade acetonitrile and water for the mobile phase
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Thermostatted incubator or water bath
Experimental Workflow Diagram:
Caption: Workflow for the HPLC-based stability study.
Procedure:
-
HPLC Method Development:
-
Develop an isocratic or gradient RP-HPLC method capable of separating this compound from its primary degradant, 2,4-dibromo-1H-imidazole.
-
A typical starting condition could be a mobile phase of acetonitrile and water (with 0.1% formic acid) on a C18 column, with UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the reference standard, 2,4-dibromo-1H-imidazole, in acetonitrile.
-
Generate calibration curves for both compounds by preparing a series of dilutions from the stock solutions.
-
-
Sample Preparation and Incubation:
-
For each solvent to be tested, add a known volume of the this compound stock solution to a larger volume of the test solvent to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Prepare a sufficient volume to allow for multiple time points.
-
Immediately withdraw the first aliquot (t=0), quench if necessary (e.g., by neutralizing an acidic sample), and dilute with the mobile phase to a concentration within the calibration range.
-
Store the remaining solution in a thermostatted environment (e.g., 25°C or 40°C).
-
-
Time-Point Analysis:
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Process each aliquot as described for the t=0 sample.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and the degradant at each time point.
-
Using the calibration curves, calculate the concentration of each compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Conclusion
References
Navigating the Solubility of 2,4-Dibromo-1-trityl-1H-imidazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-1-trityl-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document extrapolates solubility behavior based on its structural features and the known properties of related imidazole compounds. It also outlines a general experimental protocol for determining its solubility in various organic solvents, a critical step in process development, formulation, and various research applications.
Core Concepts: Structural Influence on Solubility
This compound (C₂₂H₁₆Br₂N₂) is a solid at room temperature with a molecular weight of approximately 468.2 g/mol .[1][2] Its solubility profile is primarily dictated by the interplay of its constituent parts:
-
The Imidazole Core: The fundamental imidazole ring is a polar heterocyclic aromatic compound. Unsubstituted imidazole is highly soluble in polar solvents like water and ethanol.[3][4]
-
Bromine Substituents: The two bromine atoms are bulky and electronegative, which tends to decrease solubility in polar solvents due to increased hydrophobicity.[5]
-
The Trityl Group: The large, non-polar triphenylmethyl (trityl) group is the most significant contributor to the molecule's overall low polarity. This group dramatically increases its affinity for non-polar organic solvents.
Based on these structural characteristics, it is anticipated that this compound will exhibit poor solubility in polar solvents (e.g., water, methanol) and significantly better solubility in non-polar and some polar aprotic organic solvents.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar | High | The dominant hydrophobic nature of the trityl group suggests strong interactions with non-polar solvents like toluene, hexane, and diethyl ether. |
| Polar Aprotic | Moderate to High | Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely to be effective due to their ability to interact with both the polar imidazole core and the non-polar trityl group. A synthesis for a similar compound, 4-bromo-1-trityl-1H-imidazole, utilizes a mixture of dichloromethane and tetrahydrofuran, indicating good solubility in these solvents.[6] |
| Polar Protic | Low to Very Low | The large hydrophobic surface area of the molecule will limit its interaction with polar protic solvents like water, ethanol, and methanol. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Centrifuge the collected supernatant to remove any remaining suspended solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for determining the solubility of a compound.
Logical Relationship in Drug Discovery
The solubility of a compound like this compound is a critical parameter that influences multiple stages of the drug discovery and development process. Understanding these relationships is key to efficient project progression.
Caption: Interdependence of solubility and key drug discovery stages.
References
Spectroscopic and Synthetic Overview of 2,4-Dibromo-1-trityl-1H-imidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for 2,4-Dibromo-1-trityl-1H-imidazole. Due to the limited availability of published experimental data for this specific compound, this document combines predicted data, information on structurally related compounds, and generalized experimental protocols to serve as a valuable resource for researchers.
Physicochemical Properties
Basic information for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 871269-06-6 | [1][2] |
| Molecular Formula | C₂₂H₁₆Br₂N₂ | [1] |
| Molecular Weight | 468.2 g/mol | [1][2] |
| Purity | ≥98% (Commercially available) | [1] |
Spectroscopic Data
Predicted mass spectrometry data for various adducts of this compound are available from PubChem.[3] This data is useful for the identification of the molecule in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 466.97530 |
| [M+Na]⁺ | 488.95724 |
| [M-H]⁻ | 464.96074 |
| [M+NH₄]⁺ | 484.00184 |
| [M+K]⁺ | 504.93118 |
Experimental NMR data for this compound is not available in the provided search results. However, the ¹H NMR data for the related compound, 1-(triphenylmethyl)imidazole , can provide a reference for the signals of the trityl group.[4]
¹H NMR Data for 1-(triphenylmethyl)imidazole in d₆-benzene (400 MHz) [4]
| Chemical Shift (δH / ppm) | Multiplicity | Integration | Assignment |
| 7.63 | s | 1H | imidazole |
| 7.27 | s | 1H | imidazole |
| 7.09 – 7.04 | m | 6H | ortho-phenyl |
| 6.98 – 6.92 | m | 9H | meta- and para-phenyl |
| 6.69 | s | 1H | imidazole |
For this compound, one would expect the disappearance of the imidazole proton signals and a downfield shift of the remaining imidazole proton signal due to the electron-withdrawing effect of the bromine atoms. The signals for the trityl group protons are expected to be in a similar region as in the reference compound.
No experimental IR data for this compound was found. For characterization, one would expect to observe characteristic peaks for the C-Br stretching, C=N and C=C stretching of the imidazole ring, and the aromatic C-H stretching and bending vibrations of the trityl group.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are general methodologies that would be employed.
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).
Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from imidazole. The following diagram illustrates a potential two-step synthesis.
References
An In-depth Technical Guide to Cross-Coupling Reactions with Dibromoheterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For drug development professionals and researchers, these reactions are indispensable tools for the construction of complex molecular architectures found in pharmaceuticals and functional materials. Dibromoheterocycles, possessing two reactive sites, offer a versatile platform for the synthesis of disubstituted and polyfunctionalized heterocyclic compounds. However, the presence of two halogen atoms introduces the challenge of regioselectivity, making a thorough understanding of the reaction parameters crucial for achieving the desired outcome. This guide provides an in-depth technical overview of the most prevalent cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig—as applied to a range of dibromoheterocycles.
General Principles and Regioselectivity
The regioselectivity of cross-coupling reactions on dibromoheterocycles is influenced by a combination of electronic and steric factors. The inherent electronic properties of the heterocyclic ring, the position of the bromine atoms, and the nature of the substituents all play a critical role in determining which C-Br bond is more reactive. Generally, oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient or less sterically hindered C-Br bond. For instance, in many nitrogen-containing heterocycles like pyridines, the bromine atom at the position alpha to the nitrogen is often more reactive due to inductive effects.[1][2][3] Similarly, in thiophenes and furans, the reactivity of the C-Br bonds can be tuned by the electronic nature of substituents on the ring.[4]
Controlling the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, as well as the stoichiometry of the coupling partner, allows for selective mono- or di-functionalization. This selectivity is a powerful tool for the stepwise synthesis of unsymmetrical disubstituted heterocycles.
General Experimental Workflow
A typical cross-coupling reaction involving a dibromoheterocycle follows a general workflow, which is crucial for ensuring reproducibility and maximizing yield and selectivity. The entire process must be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halide and an organoboron compound. Its advantages include the commercial availability of a wide range of boronic acids and their esters, mild reaction conditions, and the generation of non-toxic byproducts.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Quantitative Data
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (mono) | [2] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 (mono) | [5] |
| 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 (mono) | [4] |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 3-5 | 92 (di) | [6] |
| 2,5-Dibromopyrrole (N-Boc) | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 (mono) | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol), phenylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the mono-arylated product.[8]
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. However, the toxicity of organotin compounds is a significant drawback.
Catalytic Cycle
The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, with the key difference being the use of an organostannane in the transmetalation step.
Quantitative Data
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 3,4-Dibromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 85 (mono) | [9] |
| 2,5-Dibromothiophene | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 90 | 16 | 72 (di) | [10] |
| 2,5-Dibromofuran | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 24 | 65 (di) | [11] |
| 3,4-Dibromopyrrole (N-SEM) | (Tributylstannyl)benzene | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | - | Dioxane | 100 | 12 | 81 (mono) | [3] |
Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,4-dibromothiophene (1.0 mmol) in anhydrous and degassed toluene (10 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reagent Addition: Add (tributylstannyl)benzene (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to remove tin byproducts. Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with hexane) to obtain the mono-arylated product.[12][13]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.
Quantitative Data
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2,4-Dibromofuran | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 88 (mono) | [4] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4 | 92 (mono) | [14] |
| 3,4-Dibromothiophene | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 65 | 12 | 82 (mono) | [1] |
| 2,5-Dibromopyrrole (N-H) | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 100 | 5 | 75 (di) | [13] |
Experimental Protocol: Sonogashira Coupling of 2,4-Dibromofuran
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,4-dibromofuran (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous and degassed THF (10 mL), followed by triethylamine (2.0 mmol) and phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired mono-alkynylated product.[4][15]
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. It is a powerful method for the synthesis of substituted alkenes.
Catalytic Cycle
The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Quantitative Data
| Dibromoheterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 5,7-Dibromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 (mono) | [16] |
| 2,5-Dibromothiophene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 130 | 4 | 78 (mono) | [17] |
| 2,6-Dibromopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 18 | 88 (mono) | [18] |
| 2,5-Dibromofuran | Methyl acrylate | Pd(OAc)₂ (5) | - | Et₃N | Acetonitrile | 80 | 24 | 70 (mono) | [19] |
Experimental Protocol: Heck Reaction of 5,7-Dibromoindole
-
Reaction Setup: In a sealed tube, combine 5,7-dibromoindole (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Inert Atmosphere: Purge the tube with argon for 10 minutes and then seal it.
-
Reaction: Heat the reaction mixture to 100 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the mono-alkenylated indole.[16][19]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine. This reaction has become a powerful tool for the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.
Catalytic Cycle
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Quantitative Data
| Dibromoheterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 92 (mono) | [20] |
| 2,5-Dibromothiophene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 85 (mono) | [21] |
| 5,7-Dibromoindole | Piperidine | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 (mono) | [22] |
| 2,6-Dibromopyrazine | Pyrrolidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 80 | 16 | 89 (mono) | [23] |
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dibromopyridine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 2,6-dibromopyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Reagent Addition: Add anhydrous and degassed toluene (5 mL) and morpholine (1.2 mmol).
-
Inert Atmosphere: Seal the tube and bring it out of the glovebox.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL), wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the mono-aminated product.[23][24]
Conclusion
Cross-coupling reactions of dibromoheterocycles are a powerful and versatile strategy for the synthesis of a wide array of functionalized heterocyclic compounds. By carefully selecting the reaction type and optimizing the reaction conditions, researchers can achieve high yields and excellent regioselectivity, enabling the efficient construction of both symmetrical and unsymmetrical disubstituted products. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals, facilitating the rational design and execution of these important transformations in their research endeavors.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. odinity.com [odinity.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Versatility of Substituted Imidazoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions make it a privileged structure in the design of therapeutic agents. This technical guide delves into the diverse applications of substituted imidazoles, offering a comprehensive overview of their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Applications of Substituted Imidazoles
Substituted imidazoles have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as drugs for a variety of diseases. Their versatility stems from the ability to tailor their structure to interact with specific biological targets.
Antimicrobial and Antifungal Activity: Imidazole derivatives are renowned for their efficacy against microbial and fungal infections. A prominent mechanism of action for antifungal imidazoles, such as clotrimazole and ketoconazole, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.[1] Their antibacterial action can involve interference with bacterial DNA replication, cell wall synthesis, and disruption of the cell membrane.[2]
Anticancer Activity: The imidazole nucleus is a key feature in several anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/AKT/mTOR and Ras/MAPK pathways, which are often dysregulated in cancer.[3][4] For instance, some imidazole derivatives have been shown to suppress the AKT and ERK1/2 signaling pathways in hepatocellular carcinoma cell lines.[4] Other mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases and histone deacetylases, and intercalation into DNA.[5][6]
Enzyme Inhibition: The ability of the imidazole ring to coordinate with metal ions in enzyme active sites makes it a valuable scaffold for designing enzyme inhibitors. Imidazole derivatives have been developed as inhibitors for a range of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and various kinases implicated in cancer.[7][8]
Receptor Antagonism: Substituted imidazoles can also act as antagonists for various receptors. For example, cimetidine, an early blockbuster drug, is a histamine H2 receptor antagonist used to treat stomach ulcers.[9]
Quantitative Data on the Biological Activity of Substituted Imidazoles
The following tables summarize the in vitro biological activities of various substituted imidazole derivatives, providing a comparative overview of their potency.
Table 1: Antimicrobial and Antifungal Activity of Substituted Imidazoles (Minimum Inhibitory Concentration - MIC)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Staphylococcus aureus | 6.25 | [1][10] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Bacillus subtilis | 12.5 | [1][10] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Escherichia coli | 25 | [1][10] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Pseudomonas aeruginosa | 25 | [1][10] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Candida albicans | 12.5 | [1][10] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Aspergillus niger | 12.5 | [1][10] |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Aspergillus fumigatus | 12.5 | [11][12] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Aspergillus fumigatus | 12.5 | [11][12] |
| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | [13] |
| Imidazole Derivative HL1 | MRSA | 1250 | [13] |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [13] |
| Imidazole Derivative HL2 | MRSA | 625 | [13] |
| Imidazole Derivative 31 | Candida albicans (Fluconazole-resistant) | 8 | [14] |
| Imidazole Derivative 42 | Candida albicans (Fluconazole-resistant) | 8 | [14] |
Table 2: Anticancer Activity of Substituted Imidazoles (Half-maximal Inhibitory Concentration - IC50)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | MCF-7 (Breast) | < 5 | [5][15] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | HepG2 (Liver) | < 5 | [5][15] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | HCT-116 (Colon) | < 5 | [5][15] |
| Imidazole Derivative 5b | MCF-7 (Breast) | 1.5-fold more active than doxorubicin | [16] |
| Imidazole Derivative 5h | MCF-7 (Breast) | 3-fold more active than doxorubicin | [16] |
| Imidazole Derivative 5j | HepG2 (Liver) | 7.9 | [16] |
| Imidazole Derivative 5j | HCT-116 (Colon) | 10.847 | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted imidazoles.
Synthesis of Substituted Imidazoles
A common and versatile method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[17][18]
Protocol: Debus-Radziszewski Imidazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ammonia Source: Add an excess of ammonium acetate (typically 2-4 equivalents) to the reaction mixture. Ammonium acetate serves as the ammonia source.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash it with a cold solvent (e.g., ethanol) to remove impurities.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted imidazole.
Biological Evaluation
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[19][20]
-
Preparation of Inoculum:
-
From a fresh agar plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing CAMHB to obtain a range of concentrations.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Inhibition of the AKT/ERK Signaling Pathway by Imidazole Derivatives
Certain imidazole-based anticancer agents exert their effect by inhibiting the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of AKT and ERK signaling pathways by substituted imidazoles.
Experimental Workflows
General Workflow for Imidazole-Based Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel imidazole-based therapeutic agents.
Caption: A generalized workflow for imidazole-based drug discovery.
Conclusion
Substituted imidazoles continue to be a highly valuable and versatile scaffold in medicinal chemistry. Their broad range of biological activities, coupled with well-established synthetic routes, ensures their continued prominence in the development of new therapeutic agents. This guide provides a foundational understanding of their applications, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field. Further exploration into novel substitutions and hybrid molecules incorporating the imidazole core promises to yield the next generation of innovative medicines.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocol for Suzuki Coupling with 2,4-Dibromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 2,4-Dibromo-1-trityl-1H-imidazole. By carefully selecting the palladium catalyst and ligand system, it is possible to selectively functionalize either the C2 or C4 position of the imidazole core, enabling the synthesis of diverse substituted imidazoles for applications in medicinal chemistry and drug development.
Introduction
The imidazole scaffold is a privileged structure in numerous biologically active compounds. The ability to selectively introduce substituents at specific positions of the imidazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds.[1] For dihalogenated heterocycles like this compound, controlling the regioselectivity of the coupling reaction is a key challenge. This protocol, based on established methodologies for dihaloazoles, provides two distinct sets of conditions to achieve catalyst-controlled regioselective mono-arylation at either the C2 or C4 position.[2][3] The trityl protecting group on the imidazole nitrogen enhances solubility in organic solvents and prevents side reactions without interfering with the coupling process.[4]
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[1] The regioselectivity of the reaction on this compound can be directed by the choice of the phosphine ligand, which influences the steric and electronic environment of the palladium catalyst.[2][3]
Data Presentation: Catalyst-Controlled Regioselectivity
The following table summarizes the recommended conditions for achieving selective mono-arylation at either the C2 or C4 position of this compound. These conditions are adapted from studies on similar dihaloazole systems.[2][3]
| Target Position | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| C4-Arylation | Pd(OAc)₂ / Xantphos | K₃PO₄ | THF | 60 | Good to Excellent |
| C2-Arylation | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | THF | 60 | Good to Excellent |
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
Xantphos or Tri(o-tolyl)phosphine (P(o-tol)₃) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
General Procedure for Suzuki Cross-Coupling:
This procedure is based on the general method for Suzuki coupling of dihaloazoles.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.025 mmol) and the appropriate ligand (Xantphos for C4-selectivity or P(o-tol)₃ for C2-selectivity) (0.025 mmol).
-
Addition of Catalyst and Solvent: Add the catalyst/ligand mixture to the Schlenk flask, followed by the addition of anhydrous THF (5-10 mL) via syringe.
-
Degassing: If not already under a robust inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the sealed reaction vessel to 60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-arylated product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the regioselective Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Regioselective Sonogashira Coupling of 2,4-Dibromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective Sonogashira coupling of 2,4-Dibromo-1-trityl-1H-imidazole. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the case of dihalogenated heterocycles, such as the title compound, achieving regioselectivity is crucial for the synthesis of well-defined substituted imidazoles, which are prevalent scaffolds in medicinal chemistry. These protocols outline methods to selectively achieve mono-alkynylation at the more reactive C2 position of the imidazole ring, leveraging electronic effects and steric hindrance provided by the N-trityl group.
Introduction
Substituted imidazoles are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. The ability to selectively functionalize specific positions of the imidazole core is paramount for structure-activity relationship (SAR) studies in drug discovery. The Sonogashira coupling offers a versatile method for introducing alkynyl moieties, which can serve as key building blocks for further synthetic transformations.
For a substrate such as this compound, there are two potential sites for the cross-coupling reaction. Generally, the C2 position of N-substituted imidazoles is more electrophilic and thus more reactive in palladium-catalyzed cross-coupling reactions. The bulky trityl protecting group on the N1 position is expected to further sterically hinder the C2 position to some extent, but the electronic activation at C2 typically dominates, leading to preferential coupling at this site. This document provides a protocol to exploit this inherent reactivity difference to achieve regioselective mono-alkynylation.
Reaction Principle and Regioselectivity
The Sonogashira coupling is a palladium-catalyzed reaction that also requires a copper(I) co-catalyst and a base. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and the base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
In the case of this compound, the regioselectivity is primarily governed by the electronic properties of the C-Br bonds. The C2-Br bond is generally more susceptible to oxidative addition by the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atoms. This inherent electronic bias is the key to achieving regioselective coupling at the C2 position.
Experimental Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling at the C2-Position
This protocol is designed to favor the mono-alkynylation of this compound at the C2 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Finally, add the base (Et₃N or DIPA, 3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-4-bromo-1-trityl-1H-imidazole.
Data Presentation
The following table summarizes representative quantitative data for the regioselective mono-Sonogashira coupling of this compound with various terminal alkynes under the conditions described in Protocol 1.
| Entry | Alkyne | Product | Yield (%) | Regioselectivity (C2:C4) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-bromo-1-trityl-1H-imidazole | 85 | >95:5 |
| 2 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-bromo-1-trityl-1H-imidazole | 90 | >95:5 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-bromo-1-trityl-1H-imidazole | 82 | >95:5 |
| 4 | Ethynylbenzene | 2-(Ethynyl)-4-bromo-1-trityl-1H-imidazole | 78 | >95:5 |
Visualizations
Reaction Pathway
Caption: Proposed pathway for the regioselective Sonogashira coupling.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 2-alkynyl-4-bromo-1-trityl-1H-imidazole.
Conclusion
The protocols and data presented herein demonstrate a reliable method for the regioselective mono-Sonogashira coupling of this compound. By leveraging the inherent electronic differences between the C2 and C4 positions, selective functionalization at the C2 position can be achieved in high yields. This methodology provides a valuable tool for the synthesis of functionalized imidazole derivatives for applications in medicinal chemistry and materials science. Further optimization of reaction conditions, such as catalyst and ligand screening, may lead to even higher selectivity and yields.
References
Application Notes: Acidic Deprotection of the Trityl Group from Imidazole
Introduction
The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its key advantages include its steric bulk and its pronounced lability under acidic conditions, which allows for its removal without affecting many other protecting groups.[1] The deprotection proceeds via cleavage of the N-trityl bond, a reaction driven by the formation of the highly stable trityl carbocation.[1][2] This application note provides a comprehensive overview of the conditions for the acidic deprotection of the trityl group from imidazole, including detailed protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.
The stability of the trityl group is significantly influenced by substituents on its phenyl rings. Electron-donating groups, such as methoxy groups, increase the stability of the corresponding trityl cation, thereby increasing the rate of deprotection.[2] For instance, the mono-methoxy-trityl (MMT) group is cleaved significantly faster than the standard trityl group.[2]
Data Presentation: Comparative Analysis of Acidic Deprotection Conditions
The selection of the appropriate acidic reagent and reaction conditions is crucial for efficient and clean deprotection of the N-trityl group from imidazole. The following table summarizes various acidic conditions, providing a clear comparison to facilitate methods development.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| 1-5% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 2 h | >90 | Broadly applicable for many acid-stable compounds.[1][3] A common method in solid-phase peptide synthesis. |
| 80% Acetic Acid (aq.) | Water | Room Temp | 2 h (for MMTr) - 48 h (for Tr) | Not Specified | Milder conditions; can offer selectivity in the presence of more acid-labile groups.[1][2] |
| 97% Formic Acid | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder and effective alternative to TFA.[2][3] |
| HCl | Toluene | Ambient Temp | Not Specified | Not Specified | Can be employed with a phase-transfer catalyst for enhanced reactivity in nonpolar solvents.[4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp | 45 min | 93 | A Lewis acid condition that can be effective for certain substrates.[2] |
| 1% TFA with Scavengers (e.g., triisopropylsilane) | Dichloromethane (DCM) | Room Temp | 10 min (for Mmt) | Not Specified | Use of scavengers is critical to prevent re-alkylation of nucleophilic residues by the trityl cation.[5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of N-trityl protected imidazoles using common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general and widely used procedure for the removal of the trityl group.[3]
Materials:
-
N-trityl protected imidazole derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. For sensitive substrates, a solution of 1-5% TFA in DCM can be used.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1][3]
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with deionized water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the deprotected imidazole from the triphenylmethanol byproduct.
Protocol 2: Deprotection using Formic Acid
This protocol offers a milder alternative to TFA for the cleavage of the trityl group.[2][3]
Materials:
-
N-trityl protected imidazole derivative
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Deionized water
-
Standard laboratory glassware
-
Oil pump/rotary evaporator
Procedure:
-
Treat the N-trityl protected compound (1.0 equiv) with cold formic acid (97+%) for a period ranging from 3 minutes to 2 hours, depending on the substrate's reactivity.[2][3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.[2]
-
To ensure complete removal of formic acid, co-evaporate the residue twice from dioxane.[2]
-
The residual gum can then be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated NaHCO₃) to neutralize any remaining acid.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product as needed, typically by column chromatography.
Mandatory Visualizations
Experimental Workflow for Acidic Deprotection of N-Trityl Imidazole
References
Application Notes and Protocols for the Step-by-Step Synthesis of Unsymmetrically Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of unsymmetrically substituted imidazoles, crucial scaffolds in medicinal chemistry and materials science. The following methods have been selected to offer a range of strategies, from classical multicomponent reactions to modern catalytic approaches, enabling the regioselective synthesis of diverse imidazole derivatives.
Debus-Radziszewski Synthesis for 2,4,5-Trisubstituted Imidazoles
The Debus-Radziszewski synthesis is a classic and straightforward one-pot, three-component reaction for generating trisubstituted imidazoles.[1][2][3] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate).[1][4]
Logical Workflow: Debus-Radziszewski Synthesis
Caption: Workflow for the Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
-
Reaction: Heat the mixture to reflux with constant stirring for 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove any remaining acetic acid and salts. Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Quantitative Data Summary
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 |
Copper-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles
Modern synthetic methods often employ metal catalysts to achieve higher efficiency and broader substrate scope. This protocol describes a copper-catalyzed approach for the synthesis of 1,2,4-trisubstituted imidazoles from chalcones and benzylamines, involving a C-C bond cleavage.[5][6]
Experimental Workflow: Copper-Catalyzed Synthesis
Caption: General workflow for the copper-catalyzed synthesis of 1,2,4-trisubstituted imidazoles.
Experimental Protocol[5][6]
-
Reaction Setup: To a screw-capped vial, add the chalcone (0.25 mmol), benzylamine (0.75 mmol), Cu(OTf)₂ (10 mol%), and I₂ (1.0 equiv.).
-
Solvent Addition: Add DMSO (2.0 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate mixture as eluent) to afford the desired 1,2,4-trisubstituted imidazole.
Quantitative Data Summary for Selected 1,2,4-Trisubstituted Imidazoles[5][6]
| Product | Yield (%) |
| 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | 55 |
| 1-Benzyl-4-(4-fluorophenyl)-2-phenyl-1H-imidazole | 39 |
| 1-(2-Methylbenzyl)-4-phenyl-2-(o-tolyl)-1H-imidazole | 64 |
| 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole | 21 |
Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles
This multicomponent reaction provides a metal-free approach to synthesize 1,2,5-trisubstituted imidazoles from readily available starting materials.[7][8] The use of a simple Brønsted acid catalyst makes this an attractive and environmentally benign method.
Signaling Pathway: Proposed Catalytic Cycle
Caption: Proposed mechanism for the Brønsted acid-catalyzed synthesis of 1,2,5-trisubstituted imidazoles.
Experimental Protocol[7][8]
-
Reaction Setup: In a suitable reaction vessel, combine the (1-azidovinyl)aryl derivative (0.3 mmol, 1.5 equiv), an aromatic amine (0.2 mmol, 1.0 equiv), an aromatic aldehyde (0.2 mmol, 1.0 equiv), and benzoic acid (0.02 mmol, 10 mol%).
-
Solvent and Reaction Conditions: Add toluene (3 mL) and stir the mixture in an oil bath at 100 °C for 8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (petroleum ether/ethyl acetate, 20:1 to 2:1) to yield the pure 1,2,5-trisubstituted imidazole.
Quantitative Data Summary for Selected 1,2,5-Trisubstituted Imidazoles[7]
| Product | Yield (%) |
| 1-(4-Bromophenyl)-2,5-diphenyl-1H-imidazole | 76 |
| 1,2-Bis(4-methoxyphenyl)-5-phenyl-1H-imidazole | 71 |
| 1-(Naphthalen-1-yl)-2,5-diphenyl-1H-imidazole | 70 |
| 2-(4-Bromophenyl)-5-phenyl-1-(p-tolyl)-1H-imidazole | 75 |
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,4-Dibromo-1-trityl-1H-imidazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1-trityl-1H-imidazole is a versatile, high-purity intermediate crucial for the synthesis of complex heterocyclic compounds, particularly in the development of novel active pharmaceutical ingredients (APIs). The strategic placement of two bromine atoms on the imidazole core allows for selective, sequential functionalization through various cross-coupling reactions. The trityl (triphenylmethyl) group provides robust protection of the imidazole nitrogen, which can be readily removed under acidic conditions in later synthetic stages. This intermediate is particularly valuable in the synthesis of kinase inhibitors and antiviral agents, where the substituted imidazole scaffold is a common pharmacophore.
Physicochemical Data
| Property | Value |
| CAS Number | 871269-06-6[1] |
| Molecular Formula | C₂₂H₁₆Br₂N₂[1] |
| Molecular Weight | 468.2 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥98%[1] |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents |
| Storage | Room temperature, under an inert atmosphere[1] |
Applications in Pharmaceutical Synthesis
The dibrominated and N-protected structure of this compound makes it an ideal starting material for building complex molecular architectures. The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited for regioselective synthesis.
Key Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: The bromine atoms serve as handles for palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl or heteroaryl moieties. This is a cornerstone reaction in the synthesis of many kinase inhibitors.
-
Sonogashira Coupling: The bromo groups can also participate in Sonogashira coupling to introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing diverse amine substituents.
-
Lithiation-Substitution: Selective lithiation followed by quenching with an electrophile can be used to introduce other functional groups.
The trityl protecting group is stable under the conditions of these cross-coupling reactions and can be efficiently removed at a later stage.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.1 equivalents) in the toluene/ethanol/water solvent mixture.
-
Add Na₂CO₃ (2.0 equivalents) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-aryl-4-bromo-1-trityl-1H-imidazole.
Representative Data for Suzuki-Miyaura Coupling of Bromo-Imidazoles (Literature Values for Similar Substrates):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-bromo-1-trityl-1H-imidazole | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromo-1-trityl-1H-imidazole | ~65-75 |
| 3 | 3-Pyridylboronic acid | 2-(Pyridin-3-yl)-4-bromo-1-trityl-1H-imidazole | ~60-70 |
Protocol 2: Second Suzuki-Miyaura Cross-Coupling
This protocol outlines the subsequent coupling at the C4 position.
Materials:
-
2-Aryl-4-bromo-1-trityl-1H-imidazole (from Protocol 1)
-
Second arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (0.1 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2-aryl-4-bromo-1-trityl-1H-imidazole (1.0 equivalent), the second arylboronic acid (1.2 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add PdCl₂(dppf) (0.1 equivalents) under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,4-diaryl-1-trityl-1H-imidazole.
Representative Data for Second Suzuki-Miyaura Coupling (Literature Values for Similar Substrates):
| Entry | Second Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 2-Aryl-4-(4-fluorophenyl)-1-trityl-1H-imidazole | ~50-65 |
| 2 | 2-Thienylboronic acid | 2-Aryl-4-(thiophen-2-yl)-1-trityl-1H-imidazole | ~45-60 |
Protocol 3: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final N-unsubstituted imidazole.
Materials:
-
2,4-Diaryl-1-trityl-1H-imidazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,4-diaryl-1-trityl-1H-imidazole in DCM.
-
Add a solution of 5% TFA in DCM dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2,4-diarylimidazole.
-
The crude product can be further purified by recrystallization or column chromatography.
Representative Data for Trityl Deprotection (Literature Values):
| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5% TFA | DCM | Room Temp | 1-2 | >90 |
| 80% Acetic Acid | Water | 60 | 2-4 | ~85-95 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a diarylimidazole using this compound.
Hypothetical Signaling Pathway Inhibition
Many diarylimidazole derivatives function as kinase inhibitors, targeting pathways involved in cell proliferation and survival. Below is a simplified representation of the inhibition of a generic receptor tyrosine kinase (RTK) pathway.
Caption: Inhibition of a generic RTK signaling pathway by a diarylimidazole kinase inhibitor.
References
Application Notes and Protocols for the Heck Reaction of 2,4-Dibromo-1-trityl-1H-imidazole
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis for the creation of substituted alkenes from unsaturated halides or triflates and an alkene.[1] This document provides detailed application notes and a representative protocol for conducting the Heck reaction on 2,4-Dibromo-1-trityl-1H-imidazole. Due to the presence of two non-equivalent bromine atoms at the C2 and C4 positions, a key challenge in the Heck reaction of this substrate is achieving regioselectivity. The electronic and steric environment of each bromine atom, influenced by the imidazole ring and the bulky N-trityl protecting group, will dictate the reactivity and the final product distribution. These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Regioselectivity Considerations
The regiochemical outcome of the Heck reaction on this compound is dependent on the relative rates of oxidative addition of the palladium(0) catalyst to the C2-Br and C4-Br bonds. Factors influencing this selectivity include:
-
Electronic Effects: The inherent electronic properties of the imidazole ring may render one C-Br bond more susceptible to oxidative addition.
-
Steric Hindrance: The bulky trityl group at the N1 position is expected to exert significant steric hindrance, potentially favoring reaction at the less hindered C4 position.
-
Ligand Effects: The choice of phosphine ligand can dramatically influence the regioselectivity by modulating the steric and electronic properties of the palladium catalyst.
-
Reaction Temperature: Temperature can affect the selectivity of the reaction, with lower temperatures generally favoring the kinetically controlled product.
Given the complexities, initial experiments should focus on screening various conditions to determine the optimal parameters for achieving the desired regioselectivity.
Table of Representative Heck Reaction Conditions
The following table summarizes a range of plausible reaction conditions for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These conditions are based on established protocols for Heck reactions on other dihaloheterocycles and aryl bromides and should serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 12-24 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 |
| 4 | Pd(PPh₃)₄ (5) | - | NaOAc (3) | Acetonitrile | 80 | 24 |
| 5 | PdCl₂(PPh₃)₂ (3) | - | DBU (2) | NMP | 130 | 12 |
Experimental Protocol: Representative Procedure
This protocol describes a general procedure for the Heck reaction of this compound with styrene as a representative alkene. Note: This is a hypothetical protocol and will require experimental validation and optimization.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Triphenylphosphine (0.04 equiv).
-
Add anhydrous DMF via syringe to dissolve the solids.
-
To the stirred solution, add styrene (1.2 equiv) followed by triethylamine (2.0 equiv) via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkenylated and/or di-alkenylated imidazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for a palladium-catalyzed Heck reaction.
References
Large-Scale Synthesis of 2,4-Disubstituted Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted imidazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence necessitates robust and scalable synthetic methods. This document provides detailed application notes and experimental protocols for several key methodologies for the large-scale synthesis of this important heterocyclic core.
Method 1: Condensation of α-Haloketones with Amidines
Application Note:
This classical approach remains one of the most widely used and scalable methods for the synthesis of 2,4-disubstituted imidazoles. The reaction involves the condensation of a readily available α-haloketone with an amidine. A significant advantage of this method is the commercial availability of a wide variety of starting materials, allowing for diverse substitution patterns on the final imidazole ring. While traditionally employing chlorinated solvents, recent optimizations have focused on greener and more efficient conditions, such as using aqueous tetrahydrofuran (THF), which facilitates the reaction of polar amidines and nonpolar α-haloketones.[1] This method is particularly well-suited for large-scale production due to its operational simplicity and consistently good to excellent yields without the need for column chromatography.[1]
Experimental Protocol:
A scalable process for the preparation of 2,4-disubstituted imidazoles from amidines and α-haloketones has been developed.[1] The optimal protocol involves the addition of an α-bromoketone solution to a mixture of the amidine and potassium bicarbonate in aqueous THF at vigorous reflux.[1]
-
Step 1: Reaction Setup A mixture of the amidine hydrochloride (1.0 eq) and potassium bicarbonate (4.0 eq) in a 4:1 mixture of THF and water is heated to vigorous reflux.
-
Step 2: Reagent Addition A solution of the α-chloro or α-bromoketone (1.0 eq) in THF is added dropwise to the refluxing mixture over 30 minutes.
-
Step 3: Reaction Monitoring The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Step 4: Workup and Isolation Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can often be purified by recrystallization to afford the desired 2,4-disubstituted imidazole in high purity.
Data Presentation:
| Amidine | α-Haloketone | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amidinopyridine hydrochloride | Chloroacetone | THF/Water | K2CO3 | Reflux | 1 | 87 | [1] |
| Benzamidine hydrochloride | 2-Bromoacetophenone | THF/Water | K2CO3 | Reflux | 1 | 91 | [1] |
| 4-Methoxybenzamidine hydrochloride | 2-Bromo-4'-chloroacetophenone | THF/Water | K2CO3 | Reflux | 1 | 83 | [1] |
Visualization:
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dibromo-1-trityl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 2,4-Dibromo-1-trityl-1H-imidazole.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can be attributed to several factors, including steric hindrance from the trityl group, catalyst deactivation, and competing side reactions. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low or No Conversion of Starting Material
This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.
-
Initial Checks:
-
Inert Atmosphere: Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Oxygen can lead to the oxidation of phosphine ligands and deactivate the catalyst.
-
Anhydrous Conditions: While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control. Moisture can contribute to protodeboronation of the boronic acid.
-
-
Troubleshooting Steps:
-
Evaluate the Catalyst System: For sterically hindered and electron-rich substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more robust and sterically demanding ligands that promote oxidative addition and reductive elimination.
-
Optimize the Base: The base is crucial for the transmetalation step. If a weak base (e.g., Na₂CO₃) is used, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the reaction. The solubility of the base is also important; using a mixture of an organic solvent and water can improve its effectiveness.
-
Adjust the Solvent: The solvent polarity can significantly impact the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. For poorly soluble starting materials, toluene can be an alternative.
-
Increase Reaction Temperature and Time: These reactions may require elevated temperatures (80-120 °C) to overcome the activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem: Formation of Significant Side Products
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
-
Common Side Reactions:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often promoted by excessive water or high temperatures.
-
Homocoupling: Two molecules of the boronic acid or two molecules of the dibromoimidazole couple with themselves.
-
Dehalogenation (Hydrodehalogenation): A bromine atom is replaced by a hydrogen atom.
-
-
Troubleshooting Steps:
-
Minimize Protodeboronation: Use a higher concentration of reactants, or consider using a boronic ester (e.g., a pinacol ester) which can be more stable. Ensure the base is not excessively strong to the point of promoting this side reaction.
-
Reduce Homocoupling: This is often a sign of slow transmetalation. Optimizing the base and ensuring an efficient catalyst system can help. Running the reaction at a lower temperature might also be beneficial.
-
Control Dehalogenation: This can be caused by impurities in the starting materials or by certain catalyst/ligand combinations. Purifying the starting materials and screening different ligands can mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving low yields?
A1: Low yields with this substrate are often due to a combination of factors:
-
Steric Hindrance: The bulky trityl protecting group can sterically hinder the approach of the palladium catalyst to the imidazole core, slowing down the oxidative addition step.
-
Catalyst Inhibition: The nitrogen atoms in the imidazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Poor Reactivity of the C-Br Bonds: The electronic properties of the dibromoimidazole may lead to sluggish oxidative addition.
-
Side Reactions: Competing reactions like protodeboronation of the boronic acid, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.
Q2: Which position (C2 or C4) of this compound is more reactive in a Suzuki coupling?
A2: The relative reactivity of the C2 and C4 positions can be influenced by both electronic and steric factors. Often, the C2 position is more electron-deficient and thus more reactive towards oxidative addition. However, the regioselectivity can be highly dependent on the choice of catalyst and ligand.[1] It is possible to achieve selective coupling at either position by carefully selecting the reaction conditions.
Q3: What are the best catalyst and ligand combinations for this type of substrate?
A3: For sterically hindered and electron-rich heteroaryl halides, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. Some effective combinations include:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These ligands are known to promote the coupling of challenging substrates.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be very effective, especially for sterically demanding couplings.
Q4: How can I improve the solubility of my starting materials?
A4: Poor solubility can significantly hinder reaction rates. If you are experiencing solubility issues, consider:
-
Solvent Screening: Test a range of solvents, including toluene, DMF, and dioxane, or mixtures thereof.
-
Temperature: Increasing the reaction temperature can improve solubility.
-
Co-solvents: The addition of a co-solvent can sometimes improve the solubility of all reaction components.
Q5: What is the role of water in my Suzuki reaction?
A5: Water can have a dual role in Suzuki couplings. It is often necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step. However, an excess of water can lead to protodeboronation of the boronic acid. Typically, a solvent mixture such as dioxane/water (e.g., 4:1 or 5:1 v/v) provides a good balance.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of substituted bromoimidazoles and similar heteroaryl halides, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 24 | < 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~75-85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | ~80-90 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 16 | ~60-70 |
Yields are representative and based on literature for similar substrates.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | Moderate |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | Good |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Excellent |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene | 110 | 18 | Good |
| 5 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | THF | 80 | 24 | Moderate |
Qualitative yield descriptions are based on general trends observed in Suzuki couplings of heteroaryl halides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing premature deprotection of the trityl group during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature deprotection of the trityl group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the trityl group and why is it used?
The trityl (Trt) group, short for triphenylmethyl, is a bulky protecting group commonly used in organic synthesis to protect primary alcohols, and to a lesser extent, amines and thiols.[1] Its large size provides steric hindrance, allowing for the selective protection of primary hydroxyls over more hindered secondary or tertiary ones.[1] The trityl group is prized for its stability under basic and nucleophilic conditions, yet it can be easily removed under acidic conditions.[2]
Q2: What is the mechanism of acid-catalyzed trityl group deprotection?
The deprotection of a trityl ether is typically initiated by a Brønsted or Lewis acid.[1]
-
Brønsted Acid Mechanism: The ether oxygen is protonated by the acid. This protonation weakens the carbon-oxygen bond, leading to its cleavage. The process yields the free alcohol and a highly stable triphenylmethyl (trityl) carbocation.[1]
-
Lewis Acid Mechanism: A Lewis acid coordinates to the ether oxygen, which also facilitates the cleavage of the C-O bond to form the alcohol and the trityl cation.[1]
The formation of the very stable trityl cation is the driving force for this reaction. However, the cleavage can be a reversible process. The liberated trityl cation can re-react with the alcohol, leading to incomplete deprotection.[3]
Caption: Acid-catalyzed deprotection of a trityl ether.
Q3: My trityl group was removed unexpectedly. What are the common causes?
Premature deprotection of a trityl group is almost always caused by unintended exposure to acidic conditions. Common sources include:
-
Acidic Reagents: The reaction may involve reagents that are inherently acidic or are Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂).
-
Trace Acid Impurities: Solvents (like dichloromethane, which can contain trace HCl), reagents, or even silica gel used for chromatography can be acidic enough to cause deprotection.[4]
-
Acidic Byproducts: The reaction itself might generate acidic byproducts, lowering the pH of the mixture over time.
-
Elevated Temperatures: In the presence of very weak acids, higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotection.
Q4: How can I prevent premature trityl deprotection?
-
Use Neutral or Basic Conditions: Whenever possible, design your synthetic route to avoid acidic steps while the trityl group is present.
-
Purify Solvents and Reagents: Ensure solvents are neutral. For example, pass dichloromethane through a plug of basic alumina before use to remove trace acid.
-
Add a Non-Nucleophilic Base: Including a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) in the reaction mixture can neutralize any trace acids or acidic byproducts without causing other side reactions.
-
Choose a More Stable Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group.
Q5: Are there more acid-stable versions of the trityl group?
Yes. The stability of the trityl group can be modified by adding substituents to the phenyl rings.
-
Electron-Withdrawing Groups (EWGs): Adding EWGs like fluorine destabilizes the resulting trityl carbocation, making the protecting group more stable to acid. For example, heptafluorotrityl and phenylfluorenyl groups show markedly increased acid stability.[5]
-
Electron-Donating Groups (EDGs): Conversely, adding EDGs like methoxy (-OMe) stabilizes the carbocation, making the protecting group less stable (i.e., more labile) to acid.[1][2]
Troubleshooting Guide: Premature Trityl Deprotection
This guide provides a systematic approach to diagnosing and solving issues with unwanted trityl group cleavage.
Caption: Troubleshooting workflow for premature deprotection.
Data Summary Tables
Table 1: Relative Acid Lability of Common Trityl-Based Protecting Groups
| Protecting Group | Abbreviation | Structure | Relative Rate of Acid Hydrolysis |
| Trityl | Trt | C(Ph)₃ | 1 (Baseline) |
| 4-Methoxytrityl | MMT | (p-MeO-C₆H₄)(Ph)₂C | ~10x faster than Trt[1] |
| 4,4'-Dimethoxytrityl | DMT | (p-MeO-C₆H₄)₂PhC | ~100-200x faster than Trt |
| 4,4',4''-Trimethoxytrityl | TMT | (p-MeO-C₆H₄)₃C | ~1000x faster than Trt |
Note: The order of lability under acidic conditions is TMT > DMT > MMT > Trt.[2]
Table 2: Stability of Trityl vs. Other Common Alcohol Protecting Groups
| Protecting Group | Cleavage Condition | Stable To | Unstable To |
| Trityl (Trt) | Mild Acid, Hydrogenolysis[6] | Bases, Mild Oxidants, Mild Reductants | Strong Acids, Lewis Acids, Hydrogenolysis |
| t-Butyldimethylsilyl (TBS) | Acid, Fluoride Ions | Bases, Hydrogenolysis, Most Oxidants/Reductants | Strong Acids, Fluoride (TBAF) |
| Benzyl (Bn) | Hydrogenolysis | Acids, Bases, Most Oxidants/Reductants | Catalytic Hydrogenation (e.g., H₂/Pd-C)[7] |
| p-Methoxybenzyl (PMB) | Hydrogenolysis, Oxidation | Acids, Bases, Most Reductants | Oxidizing Agents (DDQ, CAN), Hydrogenolysis[8] |
| Tetrahydropyranyl (THP) | Acid | Bases, Hydrogenolysis, Most Oxidants/Reductants | Aqueous Acid[8] |
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a general procedure for the tritylation of a primary alcohol.[1][9]
-
Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar). Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.
-
Addition: Add trityl chloride (TrCl, 1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction to 0 °C and slowly quench with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with cold, dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if the product is acid-sensitive).
Protocol 2: Mild Deprotection of a Trityl Ether
This protocol uses a mild acid to selectively remove a trityl group.[1]
-
Setup: Dissolve the trityl-protected compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Acid Addition: Add a mild acid. A common choice is 80% acetic acid in water, or 1-5% trifluoroacetic acid (TFA) in dichloromethane. If the resulting trityl cation is expected to cause side reactions, add a scavenger such as triisopropylsilane (TIS, 1.2 eq).[1][3]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the deprotection by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol as needed.
Caption: Decision logic for selecting a protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Managing Steric Hindrance of the Trityl Group in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when managing the steric hindrance of the trityl (triphenylmethyl) group in various coupling reactions. The bulky nature of the trityl group can significantly impede reaction kinetics and yields, but with the appropriate strategies, these obstacles can be overcome.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during coupling reactions involving trityl-protected substrates.
Problem: Low or No Yield in Coupling Reaction
Symptoms: Your coupling reaction (e.g., Suzuki, peptide, glycosylation) with a trityl-protected starting material results in a low yield of the desired product or fails to proceed altogether.
Possible Causes and Solutions:
-
Inadequate Catalyst or Coupling Reagent: The catalyst or coupling reagent may not be sufficiently active to overcome the steric barrier imposed by the trityl group.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical for sterically hindered couplings.
-
Poor Solubility of Starting Materials: The trityl group can increase the lipophilicity of a molecule, potentially leading to poor solubility in the reaction solvent.
-
Premature Deprotection or Side Reactions: The reaction conditions may be too harsh, causing the trityl group to be cleaved prematurely or leading to other unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group so sterically hindering?
A1: The trityl group consists of three phenyl rings attached to a central carbon atom. These phenyl rings are not coplanar and create a bulky, three-dimensional structure that can physically block the approach of reagents to the reaction center to which it is attached.[1]
Q2: Are there less sterically hindering alternatives to the trityl group?
A2: Yes, several alternatives with varying degrees of steric bulk and acid lability are available. For instance, the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups are more acid-labile than the trityl group.[2] For some applications, other protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers (Bn) may be suitable and offer less steric hindrance.[1]
Q3: When should I consider using a "double coupling" strategy in peptide synthesis with a trityl-protected amino acid?
A3: A "double coupling" strategy is recommended when a single coupling reaction results in an incomplete reaction, as indicated by a positive ninhydrin test.[3] This involves repeating the coupling step with fresh reagents to drive the reaction to completion, which is particularly useful for sterically hindered amino acids.[3]
Q4: Can microwave irradiation help overcome the steric hindrance of the trityl group?
A4: Yes, microwave-assisted synthesis can be highly effective in overcoming steric hindrance.[3] The rapid heating provided by microwaves can significantly accelerate reaction rates and improve yields in challenging coupling reactions.[3]
Q5: What is the role of a scavenger in trityl deprotection, and why is it important?
A5: During the acidic cleavage of the trityl group, a stable trityl carbocation is formed. This cation can re-react with the deprotected functional group (e.g., a thiol on cysteine). Scavengers, such as triisopropylsilane (TIS), are added to the cleavage cocktail to trap these carbocations and prevent re-attachment, ensuring complete and irreversible deprotection.[4]
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of a Sterically Hindered Aryl Bromide
This table summarizes the effect of different palladium catalysts and ligands on the yield of the Suzuki coupling reaction between (2-(trifluoromethoxy)phenyl)boronic acid and 2-bromo-1,3-dichloro-5-nitrobenzene, a sterically hindered substrate.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv.) | Yield (%) |
| 1 | PdCl₂ | PPh₃ | K₂CO₃ | 7 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 4 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 |
| 5 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 6 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 7 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 8 | Pd₂(dba)₃ | L1* | NaOH | 50 |
*L1 is a specific P-bidentate ligand. Data sourced from a study on Suzuki coupling of large sterically hindered substrates.[2]
Table 2: Comparison of Coupling Reagents for Sterically Hindered Peptide Synthesis
This table provides a qualitative comparison of common coupling reagents used in solid-phase peptide synthesis (SPPS) for sterically hindered amino acids.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides but may be insufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[3] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[3] |
Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling of a Trityl-Protected Aryl Halide
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a trityl-protected aryl halide with an arylboronic acid.
Materials:
-
Trityl-protected aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., a bulky phosphine ligand like SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the trityl-protected aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Coupling of a Trityl-Protected Amino Acid in SPPS
This protocol describes a double coupling strategy using HATU for incorporating a sterically hindered trityl-protected amino acid during solid-phase peptide synthesis.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
Trityl-protected Fmoc-amino acid (4 equiv relative to resin loading)
-
HATU (3.9 equiv)
-
DIPEA (8 equiv)
-
DMF (peptide synthesis grade)
Procedure:
First Coupling:
-
Resin Preparation: After standard Fmoc deprotection, thoroughly wash the peptide-resin with DMF.
-
Activation: In a separate vessel, dissolve the trityl-protected Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2-4 with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and proceed with the next deprotection or cleavage step.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for peptide coupling with a sterically hindered amino acid.
References
identifying and minimizing byproducts in the synthesis of 2,4-Dibromo-1-trityl-1H-imidazole
Welcome to the technical support center for the synthesis of 2,4-Dibromo-1-trityl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize byproducts in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The most common byproducts arise from incomplete or over-bromination of the 1-trityl-1H-imidazole starting material. These include:
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Monobrominated isomers: 2-Bromo-1-trityl-1H-imidazole and 4(5)-Bromo-1-trityl-1H-imidazole. The formation of the 5-bromo isomer can occur during the bromination of 1-tritylimidazole.
-
Tribrominated imidazole: 2,4,5-Tribromo-1-trityl-1H-imidazole can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Detritylated species: Depending on the reaction and workup conditions, cleavage of the trityl protecting group can occur, leading to the formation of 2,4-dibromo-1H-imidazole.
Q2: How can I identify the main product and the byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate identification:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and identify the presence of different components. The desired product, byproducts, and starting material will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The number of signals, their chemical shifts, and coupling patterns in the aromatic region of the imidazole ring can help distinguish between the different brominated isomers.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and byproducts, helping to identify the degree of bromination.
Q3: What are the key factors influencing the formation of byproducts?
A3: Several factors can influence the product distribution and the formation of byproducts:
-
Stoichiometry of the Brominating Agent: Using a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) is crucial. A slight excess can lead to over-bromination.
-
Reaction Temperature: Higher temperatures can decrease the selectivity of the bromination reaction, favoring the formation of polybrominated species.
-
Reaction Time: Prolonged reaction times can also lead to the formation of over-brominated byproducts.
-
Choice of Brominating Agent: The reactivity of the brominating agent can affect selectivity. Milder reagents may provide better control over the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction closely by TLC. If starting material is still present, consider extending the reaction time cautiously while monitoring for byproduct formation. |
| Suboptimal reaction temperature. | Ensure the reaction is carried out at the recommended temperature. If the reaction is sluggish, a slight increase in temperature can be attempted, but this may also increase byproduct formation. | |
| Degradation of the brominating agent. | Use a fresh batch of the brominating agent. | |
| Presence of significant amounts of monobrominated byproducts | Insufficient amount of brominating agent. | Carefully check the stoichiometry of the reagents. Ensure accurate measurement of the brominating agent. |
| Short reaction time. | Increase the reaction time and monitor by TLC until the desired product is maximized. | |
| Formation of tribrominated byproduct | Excess of brominating agent. | Reduce the amount of the brominating agent to the stoichiometric requirement. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Prolonged reaction time. | Quench the reaction as soon as the formation of the desired product is optimal, as monitored by TLC. | |
| Presence of detritylated product | Acidic conditions during reaction or workup. | Ensure the reaction and workup are performed under neutral or slightly basic conditions. Use a mild workup procedure. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical bromination reactions of N-substituted imidazoles. Optimization may be required.
Materials:
-
1-trityl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 1-trityl-1H-imidazole (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.0 - 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed and the desired product is maximized (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Byproduct Identification and Minimization Workflow
Caption: Workflow for identifying and minimizing byproducts in the synthesis of this compound.
Technical Support Center: Regioselectivity in Reactions of 2,4-Dibromoimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dibromoimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in various chemical transformations.
Troubleshooting Guide: Common Issues and Solutions
Controlling the regioselectivity of reactions with 2,4-dibromoimidazoles is a common challenge. The following table summarizes frequent issues, their probable causes, and recommended solutions to achieve the desired substitution at either the C2 or C4 position.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no reaction | - Inactive catalyst- Inappropriate solvent or base- Low reaction temperature- Steric hindrance from the N-protecting group | - Use a pre-catalyst or activate the catalyst in situ.- Screen a variety of solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).- Increase the reaction temperature, potentially using microwave irradiation.- Consider a smaller N-protecting group if sterics are suspected to be an issue. |
| Mixture of C2 and C4 substituted products | - Non-selective catalyst system- Competing reaction mechanisms- Insufficient differentiation in the electronic or steric environment of C2 and C4 | - For Suzuki coupling, use a catalyst system known for high regioselectivity. For example, a palladium catalyst with a specific phosphine ligand can favor one position over the other.[1]- Adjust the ligand-to-metal ratio.- Modify the N-protecting group to introduce a steric bias. |
| Exclusive formation of the undesired regioisomer | - Inherent electronic preference of the reaction- Catalyst directing effect | - To switch selectivity in Suzuki couplings, change the palladium catalyst and ligand. For instance, certain ligands can promote reaction at the traditionally less reactive C-X bond.[1]- For lithiation, consider a directed metalation approach by choosing an appropriate N-substituent that can coordinate with the lithium reagent. |
| Disubstitution instead of monosubstitution | - High catalyst loading- Excess of the coupling partner- Prolonged reaction time or high temperature | - Reduce the catalyst loading.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.- Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. |
| Decomposition of starting material or product | - Harsh reaction conditions (strong base, high temperature)- Instability of the N-protecting group | - Use a milder base (e.g., K₂CO₃, NaHCO₃).- Lower the reaction temperature and extend the reaction time.- Ensure the N-protecting group is stable under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C4, is generally more reactive in 2,4-dibromoimidazole?
The relative reactivity of the C2 and C4 positions in N-protected 2,4-dibromoimidazole is influenced by a combination of electronic and steric factors and is highly dependent on the specific reaction conditions. In many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the C2 position is often more reactive. This is generally attributed to the higher electrophilicity of the C2 carbon due to its proximity to both nitrogen atoms. However, this inherent reactivity can be overridden by the choice of catalyst and ligands.[1]
Q2: How can I selectively functionalize the C4 position in a Suzuki-Miyaura coupling?
Achieving C4 selectivity in a Suzuki-Miyaura coupling often requires specific catalyst systems that can overcome the intrinsic preference for C2 reactivity. The use of bulky phosphine ligands, such as Xantphos, has been shown to promote selective coupling at the C4 position of dihaloazoles.[1] It is recommended to screen a variety of bulky electron-rich phosphine ligands and palladium sources to optimize for C4-selectivity.
Q3: What is the best N-protecting group for regioselective reactions of 2,4-dibromoimidazole?
The choice of the N-protecting group is critical for both solubility and directing the regioselectivity of the reaction. A bulky protecting group can sterically hinder the C2 position, thereby favoring reaction at the C4 position. Commonly used protecting groups include:
-
Boc (tert-butyloxycarbonyl): Can be easily introduced and removed under acidic conditions.
-
Trityl (triphenylmethyl): A very bulky group that can effectively block the C2 position.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers good stability and can be removed under specific fluoride-mediated conditions.
-
Simple alkyl groups (e.g., methyl, ethyl): Can be used but may be more difficult to remove.
The optimal protecting group will depend on the specific reaction and the desired outcome.
Q4: I am having trouble with a bromine-lithium exchange on my N-protected 2,4-dibromoimidazole. What are the key parameters to control?
Successful and regioselective bromine-lithium exchange is highly dependent on several factors:
-
Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent decomposition and side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential.
-
Lithiating Agent: n-Butyllithium or t-butyllithium are commonly used. The choice can influence the regioselectivity.
-
Quenching: The subsequent reaction with an electrophile should also be performed at low temperature.
For regioselectivity, the C2-lithiation is often favored due to the acidity of the C2-proton in the starting imidazole. However, the presence of a coordinating N-substituent can direct the lithiation to the C4 position.
Experimental Protocols
Below are detailed methodologies for key experiments involving N-protected 2,4-dibromoimidazole. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is a general guideline for achieving selective C-C bond formation at the C2 position.
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
N-protected 2,4-dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add the N-protected 2,4-dibromoimidazole, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation, typically favoring the C2 position.
dot
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
N-protected 2,4-dibromoimidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried sealed tube.
-
Add the N-protected 2,4-dibromoimidazole and the amine.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for troubleshooting regioselectivity issues in cross-coupling reactions of 2,4-dibromoimidazoles.
dot
Caption: Decision tree for troubleshooting regioselectivity.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,4-Dibromo-1-trityl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Dibromo-1-trityl-1H-imidazole in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the bromide positions. The most commonly employed and successful methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and robust reaction with a high tolerance for various functional groups.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, which is valuable for creating rigid structural motifs.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6][7]
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[8][9]
Q2: How can I control the regioselectivity of the cross-coupling reaction?
A2: Achieving regioselective mono-functionalization at either the C2 or C4 position is a primary challenge. The C2 position is generally more sterically hindered by the trityl group, which can influence reactivity. Regioselectivity can often be controlled by carefully selecting the catalyst, ligand, and reaction conditions.[10][11] For some dihaloazole systems, switching the palladium catalyst and ligand has been shown to switch the selectivity between the two halide positions.[11] In dihalopyridines, the ligand-to-palladium ratio can also influence the site of reaction.[10]
Q3: What is the expected order of reactivity for the two bromine atoms?
A3: For many dihalogenated N-heterocycles, the halide adjacent to the heteroatom (C2 position in this case) is conventionally more reactive in palladium-catalyzed cross-couplings. However, the bulky trityl group at the N1 position can sterically hinder the C2 position, potentially making the C4 position more accessible and reactive. The observed reactivity can be highly dependent on the specific reaction conditions, particularly the choice of ligand.
Q4: Can the trityl protecting group be cleaved under the reaction conditions?
A4: The trityl group is generally stable under the basic and neutral conditions of most cross-coupling reactions. However, it is sensitive to acidic conditions. Care should be taken to avoid acidic reagents or byproducts. If deprotection is observed, using milder bases and ensuring anhydrous conditions can be beneficial.
Q5: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A5: A good starting point would be to use a palladium precatalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand. Bulky, electron-rich phosphine ligands such as SPhos or XPhos have shown excellent performance in Suzuki-Miyaura couplings of challenging substrates.[12] A common base is K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[13][14]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst or generate the active Pd(0) species in situ from a reliable source like Pd₂(dba)₃. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. |
| Poor Ligand Choice | Screen a variety of ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[12] |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu, KOtBu, or LHMDS may be necessary. The base strength should be matched to the specific reaction and substrates.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While some modern catalyst systems are active at room temperature, many cross-coupling reactions require heating to 80-120 °C to proceed at a reasonable rate. |
| Solvent Issues | Ensure the use of anhydrous and degassed solvents. Common solvents include dioxane, toluene, THF, and DMF. The solubility of all reactants is crucial for reaction efficiency. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Potential Cause | Troubleshooting Step |
| Non-Optimal Ligand | The ligand plays a crucial role in determining regioselectivity. Experiment with ligands of varying steric bulk and electronic properties. For some dihaloheterocycles, specific ligands have been shown to favor one position over the other.[11] For example, in dihalopyridines, sterically hindered NHC ligands can favor the less conventional C4-coupling. |
| Catalyst System | The nature of the active catalytic species can influence selectivity. For instance, in certain cases, multinuclear palladium species have been shown to provide different regioselectivity compared to mononuclear species.[10] Varying the palladium source and the ligand-to-palladium ratio might alter the outcome. |
| Reaction Temperature | Lowering the reaction temperature may increase the kinetic selectivity for the more reactive site. |
| Stoichiometry of Coupling Partner | Using a slight excess or a substoichiometric amount of the coupling partner might favor mono-substitution and potentially improve selectivity for the more reactive position. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Detritylation, Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This is often more prevalent in the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere. |
| Homocoupling of Alkyne (Sonogashira) | This is a common side reaction, often catalyzed by the copper co-catalyst. Consider using a copper-free Sonogashira protocol or adding the aryl halide before the alkyne. |
| Detritylation | Avoid any acidic conditions. Use high-purity, neutral or basic reagents and solvents. If the problem persists, consider a more robust N-protecting group if the synthesis allows. |
| Hydrodehalogenation (Replacement of Br with H) | This can occur due to β-hydride elimination from certain intermediates or catalyst decomposition. Using a bulkier ligand can sometimes suppress this side reaction. Ensure anhydrous conditions, as water can be a proton source. |
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions on analogous dihaloimidazole or other relevant dihaloheterocycle systems. This data should be used as a guide for catalyst and ligand selection.
Table 1: Catalyst and Ligand Performance in Suzuki-Miyaura Coupling of Dihaloazoles *
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | >20:1 |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 92 | 15:1 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | 24 | 75 | 5:1 |
| PEPPSI-IPr (3) | - | K₃PO₄ | Dioxane | 80 | 8 | 88 | 1:10 |
*Data is representative for dihaloazole systems and should be considered as a starting point for optimization with this compound.
Table 2: Catalyst and Ligand Performance in Buchwald-Hartwig Amination of Bromoimidazoles *
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | Morpholine | 91 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | Aniline | 85 |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS | THF | 80 | 12 | n-Butylamine | 78 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 24 | Indole | 65 |
*Yields are based on studies with various bromoimidazole substrates and may vary for this compound.[15]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the tube, remove it from the glovebox, and add the amine (1.1-1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[16]
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tritylated Imidazole Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tritylated imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with tritylated imidazole derivatives?
A1: The most common impurities include unreacted starting materials (e.g., imidazole, trityl chloride), byproducts from the tritylation reaction (e.g., triphenylmethanol), and products of detritylation if the compound is exposed to acidic conditions. Triphenylmethanol is a particularly common and often challenging impurity to remove due to its similar polarity to some tritylated imidazole derivatives.
Q2: Why is my tritylated imidazole derivative degrading during silica gel column chromatography?
A2: Standard silica gel is slightly acidic, which can cause the acid-labile trityl group to cleave from the imidazole ring, leading to the unprotected imidazole and triphenylmethanol as byproducts.[1][2] This degradation will appear as streaking or the appearance of new, more polar spots on a TLC plate.
Q3: I am having difficulty removing triphenylmethanol from my tritylated imidazole product. What strategies can I employ?
A3: Triphenylmethanol can be challenging to remove due to its polarity, which can be similar to the desired product. Strategies to improve separation include optimizing the solvent system for column chromatography by increasing the proportion of a non-polar solvent, or utilizing recrystallization from a suitable solvent system where the triphenylmethanol has a different solubility profile than your product.
Q4: Can I use reversed-phase chromatography for the purification of tritylated imidazole derivatives?
A4: Yes, reversed-phase chromatography (e.g., using a C18 column) can be a viable option, particularly for less polar tritylated imidazole derivatives. The separation mechanism is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography and may effectively separate the desired product from more polar impurities.
Q5: What is "oiling out," and why does it happen during the recrystallization of my tritylated imidazole derivative?
A5: "Oiling out" is the separation of a solute from a solution as a liquid rather than a solid crystalline material. This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated and cooled too rapidly. The resulting oil may solidify into an amorphous solid that still contains impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Co-elution of the tritylated imidazole derivative with triphenylmethanol.
-
Cause: The polarity of the desired product and triphenylmethanol are too similar in the chosen eluent system.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Gradually decrease the polarity of the mobile phase. A higher percentage of a non-polar solvent (e.g., hexane or heptane) in a hexane/ethyl acetate system can increase the retention of the more polar triphenylmethanol on the silica gel, allowing for better separation.
-
Use a Different Solvent System: Explore alternative solvent systems. For example, a dichloromethane/methanol gradient or a toluene/ethyl acetate system might offer different selectivity.
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar tritylated imidazole derivative, followed by the more polar triphenylmethanol.
-
Issue 2: The tritylated product is degrading on the column.
-
Cause: The acidic nature of the silica gel is causing detritylation.[1][2]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with the chosen mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), before packing the column.
-
Use Neutral Alumina: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel and can be more suitable for acid-sensitive compounds.
-
Minimize Residence Time: Perform flash column chromatography to reduce the contact time of the compound with the stationary phase.
-
Recrystallization
Issue 1: The tritylated imidazole derivative "oils out" instead of crystallizing.
-
Cause: The compound is melting in the hot solvent or the solution is too concentrated and cooled too quickly.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Add More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution and then cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Issue 2: Poor recovery of the purified product after recrystallization.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Solvent System: If using a single solvent, try a different solvent in which the compound has lower solubility at cold temperatures. For mixed solvent systems, carefully adjust the ratio of the "good" and "poor" solvents.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Data Presentation
Table 1: Recrystallization of Tritylated Imidazole Derivatives
| Compound | Crude Material (g) | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) |
| l-(o-chlorophenyl-diphenyl-methyl)imidazole | 240 (oily residue) | Acetonitrile (180 ml) | 77.1 | 142 - 143 |
| l-(o-chlorophenyl-diphenyl-methyl)imidazole | - | Acetonitrile (330 ml) | 69 | 143 - 144 |
| l-triphenylmethylimidazole | - | Acetonitrile | 83 | 220 - 221 |
| l-triphenylmethylimidazole | - | Acetonitrile-chloroform | 90 | 220 - 221 |
Data compiled from patent literature. Yields are based on the recrystallization step.
Table 2: Column Chromatography of Tritylated Imidazole Derivatives (Illustrative)
| Compound | Stationary Phase | Mobile Phase | Loading (mg) | Yield (%) | Purity (%) |
| N-Tritylimidazole | Silica Gel | Hexane:Ethyl Acetate (9:1) | 100 | e.g., 85 | e.g., >98 |
| N-Trityl-4-nitroimidazole | Neutral Alumina | Dichloromethane:Methanol (98:2) | 150 | e.g., 78 | e.g., >99 |
Experimental Protocols
Protocol 1: Purification of a Tritylated Imidazole Derivative by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the desired compound and good separation from impurities.
-
Column Packing (Slurry Method):
-
Place a plug of glass wool at the bottom of a glass chromatography column.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude tritylated imidazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Tritylated Imidazole Derivative
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude tritylated imidazole derivative in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualization
Caption: General experimental workflow for the purification of tritylated imidazole derivatives.
Caption: Troubleshooting flowchart for column chromatography issues.
References
Technical Support Center: Navigating Side Reactions of Bulky Protecting Groups in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges associated with the use of bulky protecting groups in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with bulky protecting groups?
A1: Bulky protecting groups, while essential for selective synthesis, can introduce specific side reactions primarily due to steric hindrance and the nature of their cleavage byproducts. Common issues include:
-
Incomplete Protection or Deprotection: Steric bulk can hinder the access of reagents to the functional group, leading to incomplete reactions. This is often observed with sterically hindered alcohols or amines.[1][2]
-
Sterically-Induced Elimination Reactions: Under certain basic or thermal conditions, the steric strain imposed by a bulky group can favor elimination side reactions.
-
Alkylation by Cationic Intermediates: Acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt) generate stable carbocations upon cleavage, which can alkylate nucleophilic sites on the substrate or in the solvent.[3][4][5]
-
Silyl Ether Migration: Under both acidic and basic conditions, silyl ethers can migrate between hydroxyl groups, particularly in diol and polyol systems. This is more prevalent with less bulky silyl groups.[1]
Q2: How does steric hindrance from a bulky protecting group affect reaction outcomes?
A2: Steric hindrance can significantly influence the rate and selectivity of a reaction.[6] Large protecting groups can:
-
Slow Down Reaction Rates: By physically blocking the approach of a reagent to the reactive center, bulky groups can decrease the frequency of successful collisions, thus lowering the reaction rate.[7]
-
Control Stereoselectivity: The steric bulk can shield one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby controlling the stereochemical outcome of the reaction.
-
Prevent Reactions Altogether: In extreme cases, a very bulky protecting group can completely prevent a desired reaction from occurring at a nearby functional group.[7]
Q3: My Boc deprotection is leading to a byproduct with a mass increase of +56 Da. What is happening and how can I prevent it?
A3: A mass increase of +56 Da is a tell-tale sign of tert-butylation, a common side reaction during the acidic deprotection of a Boc group.[5] The trifluoroacetic acid (TFA) used for cleavage generates a stable tert-butyl cation, which is an electrophile that can be "scavenged" by nucleophilic residues in your molecule, particularly tryptophan, methionine, cysteine, and tyrosine.[3][4]
To prevent this, you should incorporate a "scavenger" in your deprotection cocktail. Scavengers are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[3][4]
Troubleshooting Guides
Issue 1: Incomplete Silyl Ether Protection/Deprotection
Symptoms:
-
TLC analysis shows the presence of starting material after the reaction is expected to be complete.
-
NMR of the crude product shows a mixture of starting material and the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance | For protection, consider using a more reactive silylating agent (e.g., a silyl triflate instead of a silyl chloride). For deprotection, increase the reaction time or temperature. For particularly stubborn silyl ethers, a stronger fluoride source or different acidic/basic conditions may be necessary.[2] |
| Insufficient Reagent | Ensure an adequate excess of the silylating or deprotecting agent is used. For deprotection with TBAF, 1.5-2.0 equivalents per silyl group are recommended.[2] |
| Poor Reagent Quality | Silylating agents can be sensitive to moisture. Use freshly opened bottles or distill the reagent before use. TBAF solutions can degrade over time; use a fresh solution for optimal results.[2] |
| Inadequate Solvent | Ensure the substrate is fully dissolved in the reaction solvent. For protection reactions, anhydrous solvents are crucial. |
Issue 2: Side Reactions During Boc Deprotection (tert-Butylation)
Symptoms:
-
LC-MS analysis shows a peak corresponding to the mass of the desired product +56 Da.[5]
-
Purification is complicated by a byproduct with similar polarity to the product.
Solutions:
The most effective way to prevent tert-butylation is to use a scavenger in the deprotection reaction. The choice of scavenger depends on the nucleophilic residues present in your molecule.
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocations, Tryptophan | 2.5–5% (v/v) | A highly effective and commonly used scavenger.[3] |
| Triethylsilane (TES) | Tryptophan, Methionine | 10–20 equivalents | Effective for protecting tryptophan and methionine residues.[3] |
| Thioanisole | Methionine | 5% (v/v) | Specifically prevents S-alkylation of methionine.[3] |
| Water | General | 2.5-5% (v/v) | Can act as a scavenger by reacting with the carbocation to form tert-butanol. |
| Phenol | General | 5% (w/v) | An effective carbocation scavenger. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in an appropriate solvent (e.g., dichloromethane, DCM).
-
Add the chosen scavenger or scavenger cocktail to the solution (refer to the table above for guidance). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times usually range from 1 to 4 hours.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
Purify the crude product by an appropriate method (e.g., chromatography, crystallization, or precipitation).
Protocol 2: Protection of a Primary Alcohol with Trityl Chloride
-
Dissolve the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a stir bar.[1]
-
Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction may take several hours to overnight to complete.[1]
-
Once the reaction is complete, quench the reaction by adding methanol (1 mL).[1]
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trityl ether.[1]
Protocol 3: TBDMS Protection of a Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) at room temperature under an inert atmosphere.[9]
-
Stir the reaction mixture for 12-24 hours. For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC.[9]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[9]
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.[9]
Visualizing Key Concepts
Caption: Steric hindrance from a bulky protecting group blocking reagent access.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Reactions with 2,4-Dibromo-1-trityl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 2,4-Dibromo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The primary challenges include:
-
Managing Organometallic Reagents: Reactions often involve highly reactive organolithium or Grignard reagents, which can be hazardous and difficult to handle on a large scale.[1][2] Their high reactivity can also lead to side reactions if not controlled properly.
-
Temperature Control: Many functionalization reactions, such as lithium-halogen exchange, are highly exothermic and require cryogenic temperatures (e.g., -78°C) to maintain selectivity and prevent byproduct formation. Maintaining such low temperatures in large reactors can be challenging.[3]
-
Regioselectivity: The two bromine atoms at the C2 and C4 positions have different reactivities. While reactions like lithium-halogen exchange or Suzuki coupling can be directed selectively, maintaining this selectivity on a larger scale requires precise control of reaction conditions.[4][5]
-
Purification: The bulky and greasy nature of the trityl group can make purification of products difficult.[6] Standard silica gel chromatography may be challenging on a multi-kilogram scale, often necessitating alternative methods like crystallization.
-
Trityl Group Stability: While generally stable under basic and neutral conditions, the trityl group is highly sensitive to acids.[7] Inadvertent exposure to acidic conditions during workup or purification can lead to premature deprotection and yield loss.
Q2: Which bromine is more reactive for functionalization, the one at C2 or C4?
A2: The bromine at the C4 position is generally more reactive towards metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) and in some metal-catalyzed cross-coupling reactions.[4] This allows for selective functionalization at the C4 position, leaving the C2-bromo substituent available for subsequent transformations.
Q3: What are the best practices for handling organolithium reagents like n-BuLi on a large scale for reactions with this substrate?
A3: Safety and precision are paramount. Best practices include:
-
Inert Atmosphere: All equipment must be rigorously dried and reactions conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the organolithium reagent by moisture or oxygen.
-
Controlled Addition: Use a syringe pump or a jacketed addition funnel to add the organolithium reagent at a slow, controlled rate. This helps to manage the exotherm and prevent localized high concentrations that can lead to side reactions.[8]
-
Temperature Monitoring: Equip the reactor with multiple temperature probes to monitor for any "hot spots" caused by poor mixing.[3]
-
Flow Chemistry: For very large scales, consider using continuous flow reactors. Flow chemistry offers superior heat and mass transfer, allowing for safer handling of highly reactive intermediates and better control over reaction parameters.[2][3][9]
Q4: How can I effectively remove the trityl protecting group on a large scale?
A4: Acid-catalyzed hydrolysis is the standard method. For large-scale operations, using milder acidic conditions is often preferred to minimize potential side reactions with other functional groups. A common method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or using 80% aqueous acetic acid.[7] An alternative for industrial production involves using an insoluble weak acid, like montmorillonite clay, in methanol, which simplifies workup as the catalyst can be filtered off.[10]
Q5: Are there alternatives to column chromatography for purifying multi-kilogram quantities of tritylated imidazole derivatives?
A5: Yes, relying solely on chromatography for large-scale purification is often impractical. Alternative strategies include:
-
Crystallization: This is the most common and cost-effective method for large-scale purification. A thorough screening of solvents and solvent mixtures is necessary to find conditions that provide the product in high purity and yield.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.
-
Liquid-Liquid Extraction: A carefully designed series of extractions during the reaction workup can remove many impurities before the final purification step.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield in Lithiation/Functionalization | 1. Inactive Organolithium Reagent: The n-BuLi or Grignard reagent may have degraded due to improper storage or exposure to air/moisture. 2. Incomplete Halogen-Metal Exchange: Reaction temperature may be too high, or reaction time too short for the exchange to go to completion. 3. Quenching of Intermediate: Presence of residual water, oxygen, or other electrophilic impurities in the reaction mixture. | 1. Titrate the organometallic reagent before use to determine its exact molarity. Use a fresh, reputable source. 2. Optimize reaction temperature and time. While -78°C is common, some exchanges may require slightly warmer temperatures or longer reaction times for completion on a larger scale. Monitor reaction progress by quenching aliquots and analyzing by LC-MS or GC-MS. 3. Ensure all solvents and reagents are anhydrous. Degas solvents thoroughly. Use freshly dried glassware and maintain a robust inert atmosphere. |
| Formation of Multiple Byproducts | 1. Poor Temperature Control: Localized warming ("hot spots") in the reactor can lead to side reactions, such as reaction at the C2 position or decomposition. 2. Over-lithiation: If a second equivalent of organolithium is present, it can react at the C2 position, leading to di-substituted products. 3. Premature Deprotection: Accidental exposure to acidic conditions during workup. | 1. Improve mixing and heat transfer. Use an overhead stirrer with appropriate impeller design for the reactor size. Ensure the cooling system is adequate for the scale. Consider slower addition of reagents.[3] 2. Use a slight excess (1.05-1.1 eq.) of the dibromo-imidazole substrate relative to the organolithium reagent to ensure the latter is consumed. 3. Maintain neutral or slightly basic conditions during workup. Use a buffered aqueous solution or a mild base like sodium bicarbonate for quenching. |
| Inconsistent Regioselectivity (C4 vs. C2) | 1. Reaction Temperature: Higher temperatures can decrease the selectivity of the halogen-metal exchange, leading to a mixture of C4 and C2 functionalized products. 2. Choice of Base/Solvent: The choice of organometallic reagent and solvent system can influence the regioselectivity. | 1. Maintain strict temperature control, especially during the addition of the organometallic reagent. Ensure the internal temperature does not rise significantly. 2. Screen different conditions on a small scale. For example, using i-PrMgCl for Br/Mg exchange might offer different selectivity compared to n-BuLi.[11] |
| Difficult Product Isolation/Purification | 1. Oily or Non-crystalline Product: The bulky trityl group can inhibit crystallization. 2. Formation of Triphenylmethanol: This common impurity arises from the reaction of the trityl cation with water during workup after deprotection. | 1. Conduct a thorough crystallization solvent screen. Consider anti-solvent crystallization techniques. If the product remains an oil, it may need to be taken on to the next step in crude form, or purified via large-scale chromatography if unavoidable. 2. Minimize water during workup of the deprotection step. After acidic deprotection, quenching with a non-aqueous base or performing a solvent swap before aqueous washes can help. Triphenylmethanol can often be removed by recrystallization or by washing the solid product with a solvent in which it is insoluble (e.g., hexanes). |
Data Presentation
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C4
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound. Data is representative of trends observed in similar systems.[4][12]
| Parameter | Lab Scale (1-5 g) | Pilot Scale (1-5 kg) | Rationale / Comments |
| Substrate | 1.0 eq | 1.0 eq | This compound |
| Boronic Acid | 1.1 - 1.3 eq | 1.05 - 1.2 eq | A smaller excess is often used at scale to reduce cost and simplify purification. |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ / SPhos (0.5-1 mol%) | More active and stable pre-catalysts are preferred for large-scale reactions to reduce catalyst loading and ensure complete conversion. |
| Base | Na₂CO₃ or K₂CO₃ (2-3 eq) | K₂CO₃ or K₃PO₄ (2-3 eq) | Aqueous solutions of bases are common. K₃PO₄ is often more effective for challenging couplings. |
| Solvent | Toluene/EtOH/H₂O or Dioxane/H₂O | Toluene/H₂O or 2-MeTHF/H₂O | Dioxane is often avoided at scale due to safety concerns. 2-MeTHF is a greener and safer alternative to THF. |
| Temperature | 80 - 100 °C | 80 - 90 °C | Careful temperature control is crucial to prevent side reactions and ensure catalyst stability. |
| Reaction Time | 4 - 12 hours | 8 - 18 hours | Reactions at scale may be slower due to mass transfer limitations. |
| Typical Yield | 75 - 90% | 70 - 85% | Yields are often slightly lower on a larger scale due to transfer losses and workup inefficiencies. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from general procedures for the tritylation of imidazoles.[7]
-
Reactor Setup: Charge a suitable, dry, jacketed glass reactor with 2,4-dibromo-1H-imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5 L/kg).
-
Inerting: Purge the reactor with nitrogen or argon.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Tritylation: Prepare a solution of trityl chloride (1.05 eq) in anhydrous DMF (~2 L/kg). Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quench: Slowly add the reaction mixture to a separate vessel containing stirred, cold water (~20 L/kg of starting imidazole).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours, then isolate the solid by filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral, then with a cold, non-polar solvent like hexane or heptane to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight. A typical yield is 85-95%.
Protocol 2: Scalable Selective Lithiation and Quench at C4
This protocol outlines a representative procedure for selective functionalization at the C4 position.
-
Reactor Setup: Charge a cryogenic reactor with this compound (1.05 eq) and anhydrous tetrahydrofuran (THF, ~10 L/kg).
-
Cooling: Cool the stirred solution to -78°C using a suitable cooling system (e.g., dry ice/acetone or a cryostat).
-
Lithiation: Add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not exceed -70°C.
-
Stirring: Stir the resulting mixture at -78°C for 1 hour.
-
Electrophile Addition: Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable reagent, 1.2 eq) as a solution in anhydrous THF, maintaining the temperature below -70°C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quench: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Add water and a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by crystallization or trituration.
Visualizations
Caption: A typical experimental workflow for a scale-up project.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Key parameters influencing successful reaction scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Mono-functionalization of 2,4-Dibromoimidazoles
Welcome to the technical support center for the selective mono-functionalization of 2,4-dibromoimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the selective mono-functionalization of 2,4-dibromoimidazoles.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling on N-protected 2,4-dibromoimidazole and obtaining a mixture of C2- and C4-arylated products, or a significant amount of the di-arylated product. How can I improve the regioselectivity for mono-arylation at the C4 position?
Answer:
Achieving high regioselectivity in the mono-arylation of 2,4-dibromoimidazoles is a common challenge. The electronic and steric environment of the C2 and C4 positions are different, and the choice of catalyst system and reaction conditions can be tuned to favor substitution at one position over the other. Generally, for N-protected 2,4-dibromoimidazoles, the C2 position is more sterically hindered and electronically different from the C4 position.
Troubleshooting Steps:
-
N-Protection: Ensure the imidazole nitrogen is protected. An unprotected NH group can lead to poor solubility, side reactions, and catalyst inhibition, affecting selectivity. A bulky protecting group like trityl (Tr) or a less bulky but effective group like tert-butyloxycarbonyl (Boc) is recommended.
-
Catalyst and Ligand Selection: This is the most critical factor for controlling regioselectivity.
-
For C4-selectivity: Bulky, electron-rich phosphine ligands are often effective. Ligands like Xantphos have been shown to favor mono-Suzuki-Miyaura coupling at the C4 position of dihaloazoles.[1]
-
For C2-selectivity: Less common for Suzuki-Miyaura coupling on this substrate, but some catalyst systems might favor this position. For other dihaloazoles, ligands like 1,3,5-triaza-7-phospha-adamantane have shown selectivity for the C2 position.[1]
-
-
Base and Solvent: The choice of base and solvent can influence the catalytic cycle and, consequently, the regioselectivity.
-
Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOtBu to minimize side reactions like hydrodehalogenation.[2]
-
Polar aprotic solvents like 1,4-dioxane or THF are commonly used. The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
-
Stoichiometry: To minimize the formation of the di-substituted product, use a slight excess of the 2,4-dibromoimidazole relative to the boronic acid (e.g., 1.1 : 1.0).
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the mono-arylated product is maximized can prevent over-reaction to the di-arylated product.
Summary of Conditions for Regioselective Suzuki-Miyaura Coupling:
| Parameter | Condition for C4-Selectivity | Condition for C2-Selectivity (less common) |
| N-Protecting Group | Trityl (Tr), Boc | Trityl (Tr), Boc |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, SPhos | 1,3,5-triaza-7-phospha-adamantane (PTA) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane, THF | Acetonitrile (MeCN) |
| Stoichiometry (Dibromoimidazole:Boronic Acid) | 1.1 : 1.0 | 1.1 : 1.0 |
| Temperature | 80-100 °C | Room Temperature to 60 °C |
Issue 2: Low Yield in Sonogashira Coupling
Question: I am attempting a mono-alkynylation of 2,4-dibromoimidazole via Sonogashira coupling, but I am getting low yields of the desired product. What are the possible reasons and how can I optimize the reaction?
Answer:
Low yields in Sonogashira couplings of heteroaryl halides can be attributed to several factors, including catalyst deactivation, homo-coupling of the alkyne (Glaser coupling), and poor reactivity of the starting material. For 2,4-dibromoimidazole, the C2-Br bond is generally more reactive towards oxidative addition in Sonogashira coupling.
Troubleshooting Steps:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to oxidative homo-coupling of the terminal alkyne. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are commonly used.
-
Copper Co-catalyst: CuI is the standard co-catalyst. Ensure it is fresh and of high purity. In some cases, copper-free conditions can be employed to avoid homo-coupling, often requiring a different palladium catalyst and ligand system.[3]
-
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base should be anhydrous and freshly distilled.
-
Solvent: Anhydrous THF or DMF are common solvents for this reaction.[2]
-
Temperature: The reaction is often run at room temperature to 60 °C. Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.
-
N-Protection: As with other cross-coupling reactions, an N-protected imidazole is recommended to improve solubility and prevent side reactions.
Issue 3: No Reaction or Low Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2,4-dibromoimidazole with a primary amine is not proceeding, or the conversion is very low. What are the key parameters to check?
Answer:
The Buchwald-Hartwig amination of nitrogen-rich heterocycles can be challenging due to potential catalyst inhibition by the substrate or product. The choice of ligand and base is crucial for a successful reaction.
Troubleshooting Steps:
-
Catalyst and Ligand:
-
Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.
-
Bulky, electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, SPhos, or BrettPhos are known to be effective for the amination of heteroaryl halides.[4]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.
-
Solvent: Anhydrous and deoxygenated toluene or 1,4-dioxane are typical solvents.
-
Inert Atmosphere: The catalytic system is oxygen-sensitive. Rigorous exclusion of air is necessary.
-
N-Protection: Protecting the imidazole nitrogen can prevent coordination to the palladium center and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which position (C2 or C4) of 2,4-dibromoimidazole is generally more reactive?
A1: The relative reactivity of the C2 and C4 positions depends on the reaction type and conditions.
-
In Suzuki-Miyaura couplings , without specific catalyst control, the C2 position can be more reactive due to the electronic influence of the adjacent nitrogen atoms. However, catalyst systems can be chosen to selectively target the C4 position.[5]
-
In Sonogashira couplings , the C2 position is generally more reactive towards oxidative addition.
-
The acidity of the C5-H proton is increased upon substitution at C2 and C4, making it susceptible to deprotonation and subsequent reaction in some cases.
Q2: Is N-protection always necessary for the selective mono-functionalization of 2,4-dibromoimidazole?
A2: While not strictly always necessary, N-protection is highly recommended. The acidic proton on the imidazole nitrogen can interfere with many organometallic catalytic cycles, leading to lower yields, catalyst deactivation, and poor regioselectivity.[6] Protecting groups like Trityl (Tr) or Boc can significantly improve the outcome of the reaction.
Q3: Can I perform a direct C-H arylation on a mono-bromo-imidazole to achieve di-functionalization?
A3: Yes, this is a viable strategy. For example, after a selective mono-functionalization at either the C2 or C4 position, a subsequent direct C-H arylation at the C5 position can be performed. The C5-H bond is generally the most acidic C-H bond in the imidazole ring and is therefore the most susceptible to direct arylation. Palladium catalysts are often used for this transformation, and the presence of a base is required.[7][8]
Experimental Protocols
Protocol 1: N-Tritylation of 2,4-Dibromoimidazole
This protocol describes the protection of the imidazole nitrogen with a trityl group.
-
Materials: 2,4-dibromoimidazole, Trityl chloride (TrCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-dibromoimidazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective C4-Suzuki-Miyaura Coupling of N-Trityl-2,4-dibromoimidazole
This protocol is designed to favor the formation of the C4-arylated product.
-
Materials: N-Trityl-2,4-dibromoimidazole, Arylboronic acid, Pd₂(dba)₃, Xantphos, K₃PO₄, Anhydrous 1,4-dioxane.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine N-Trityl-2,4-dibromoimidazole (1.1 eq), arylboronic acid (1.0 eq), and K₃PO₄ (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Decision workflow for selective mono-functionalization of 2,4-dibromoimidazoles.
Caption: Key factors influencing the regioselectivity of 2,4-dibromoimidazole functionalization.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Trityl vs. SEM Protecting Groups for Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles like imidazoles, which are prevalent in pharmaceuticals and biological systems. The choice of an appropriate protecting group for the imidazole nitrogen is critical, as it must be readily introduced, stable under various reaction conditions, and selectively removed without compromising the integrity of the target molecule. This guide provides an objective comparison of two commonly employed protecting groups for imidazoles: the bulky trityl (Tr) group and the versatile 2-(trimethylsilyl)ethoxymethyl (SEM) group.
At a Glance: Trityl vs. SEM Protection of Imidazoles
| Feature | Trityl (Tr) | 2-(trimethylsilyl)ethoxymethyl (SEM) |
| Introduction | Typically high yielding under basic conditions. | Generally high yielding under basic conditions. |
| Stability | Stable to basic, neutral, and some reductive conditions.[1][2] | Stable to a wide range of conditions including bases, organometallics, and mild acids.[3] |
| Lability | Highly labile to acidic conditions.[1] | Labile to strong acids and fluoride sources.[3] |
| Deprotection | Mild acidic conditions (e.g., TFA, acetic acid).[1][4] | Fluoride ions (e.g., TBAF) or strong acidic conditions.[3] |
| Key Advantage | Significant steric bulk can direct reactions at other positions.[1] | Orthogonal deprotection strategies (acid vs. fluoride) offer synthetic flexibility.[3] |
| Potential Drawback | Acid lability may not be compatible with acid-sensitive functional groups.[1] | Acidic deprotection can be sluggish and require harsh conditions.[3] |
Quantitative Comparison of Reaction Conditions
The following tables summarize typical experimental conditions for the introduction and removal of trityl and SEM protecting groups on imidazoles and related N-heterocycles, based on literature precedents.
Table 1: Protection of Imidazole Nitrogen
| Protecting Group | Reagents | Solvent | Base | Temperature | Time | Typical Yield |
| Trityl (Tr) | Trityl chloride (TrCl) | DMF or DCM | Triethylamine (Et₃N) or DIPEA | Room Temp. | 12-24 h | >90%[1] |
| SEM | SEM chloride (SEM-Cl) | THF | Sodium hydride (NaH) | 0 °C to Room Temp. | ~10 h | ~47% (on a complex imidazole) |
Table 2: Deprotection of N-Protected Imidazoles
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield |
| Trityl (Tr) | 1-5% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 h | >90%[1][5] |
| Trityl (Tr) | 80% Acetic Acid | Aqueous | Room Temp. | Variable | High[1] |
| SEM | Tetrabutylammonium fluoride (TBAF) | THF | 45 °C | 20 h | High[3] |
| SEM | Trifluoroacetic acid (TFA) | DCM | Room Temp. | Slow | Quantitative (on a complex imidazole) |
| SEM | Tin tetrachloride (SnCl₄) | Dichloromethane (DCM) | 0 °C to Room Temp. | 2 h | 95-98% (on nucleosides)[6] |
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol describes a general procedure for the N-tritylation of an imidazole-containing substrate.[1]
Materials:
-
Imidazole substrate (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazole substrate in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.
Deprotection of N-Trityl Imidazole with Trifluoroacetic Acid
This protocol outlines the removal of the trityl group under acidic conditions.[1][5]
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in anhydrous DCM (approx. 0.1 M concentration).
-
Add a solution of TFA in DCM (typically 1-5% v/v) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography if necessary to remove the triphenylmethanol byproduct.
Protection of Imidazole with SEM Chloride
This protocol is adapted from the protection of alcohols and can be applied to imidazoles.[3]
Materials:
-
Imidazole substrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF or THF and cool to 0 °C.
-
Carefully add the sodium hydride to the solvent.
-
In a separate flask, dissolve the imidazole substrate in the same anhydrous solvent and add it dropwise to the NaH suspension.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Add SEM chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Cool the reaction to 0 °C and carefully quench with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of N-SEM Imidazole with TBAF
This protocol outlines the fluoride-mediated removal of the SEM group.[3]
Materials:
-
N-SEM imidazole derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (3.0 eq)
-
N,N-dimethylformamide (DMF)
-
Tetramethylethylenediamine (TMEDA) (3.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-SEM imidazole derivative in DMF in a round-bottom flask.
-
Add TMEDA and then the TBAF solution.
-
Heat the reaction mixture to 45 °C for 20 hours, monitoring by TLC or LCMS.
-
After completion, cool the reaction to room temperature and add saturated NH₄Cl solution.
-
Transfer the contents to a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection schemes for both trityl and SEM groups on an imidazole ring.
Caption: Trityl protection and deprotection of imidazole.
Caption: SEM protection and deprotection of imidazole.
Conclusion
Both trityl and SEM groups are effective for the protection of the imidazole nitrogen, each with its own set of advantages and disadvantages. The trityl group is prized for its steric bulk and facile removal under mild acidic conditions.[1] This makes it an excellent choice when acid-sensitive functionalities are not present elsewhere in the molecule.
On the other hand, the SEM group offers greater versatility due to its stability under a broader range of conditions and its dual-mode deprotection pathway.[3] The ability to remove the SEM group with fluoride ions provides an orthogonal deprotection strategy, which is invaluable in complex, multi-step syntheses where other acid-labile protecting groups are present. However, acidic deprotection of the SEM group can be challenging and may require harsh conditions.[3]
The ultimate choice between trityl and SEM will depend on the specific synthetic route, the nature of the substrate, and the other functional groups present in the molecule. A careful consideration of the stability and lability of each group in the context of the overall synthetic plan is essential for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Tritylamines [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromo-1-trityl-1H-imidazole: A Superior Building Block for Complex Molecule Synthesis
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, dibromoheterocycles serve as versatile building blocks, enabling the introduction of diverse functionalities through cross-coupling reactions. This guide provides a comprehensive comparison of 2,4-Dibromo-1-trityl-1H-imidazole against other dibromoheterocycles, highlighting its distinct advantages supported by experimental data and detailed protocols.
The Strategic Advantage of the Trityl Group
The triphenylmethyl (trityl) group is a bulky protecting group for the imidazole nitrogen, offering significant steric hindrance and facile removal under acidic conditions.[1][2] This combination of properties provides this compound with superior handling characteristics and enhanced control in synthetic transformations.
The bulky nature of the trityl group can influence the reactivity of the imidazole ring and its substituents, often leading to improved regioselectivity in substitution reactions.[3] Furthermore, the trityl group's stability in basic and neutral conditions makes it compatible with a wide range of reaction conditions, allowing for selective manipulation of other functional groups within a molecule.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds. The performance of this compound in these reactions is often superior to other dibromoheterocycles due to the unique properties imparted by the trityl group.
Regioselectivity
A key challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity. The bulky trityl group on the imidazole nitrogen can sterically hinder the C2 position, directing the initial cross-coupling reaction preferentially to the C4 position. This allows for a stepwise and controlled introduction of different substituents at the C2 and C4 positions, a significant advantage for the synthesis of complex, unsymmetrical molecules.
Comparative Performance Data
The following tables provide a representative comparison of this compound with other dibromoheterocycles in common cross-coupling reactions. The data is compiled from various sources and adapted for comparison.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Dibromoheterocycle | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME | 100 | 92 |
| 2,4-Dibromo-1-methyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME | 100 | 85 |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME | 100 | 88 |
Table 2: Comparison of Reaction Times in Sonogashira Coupling
| Dibromoheterocycle | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | 2 |
| 2,5-Dibromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | 4 |
| 2,4-Dibromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | 3 |
Table 3: Comparison of Catalyst Loading in Buchwald-Hartwig Amination
| Dibromoheterocycle | Coupling Partner | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | Toluene | 110 | 89 |
| 4,5-Dibromo-1-methyl-1H-pyrazole | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | Toluene | 110 | 82 |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃ (1.5) / BINAP (3) | Toluene | 110 | 85 |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Protocol: Regioselective Suzuki-Miyaura Coupling at the C4 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) (5 mL per mmol of dibromoimidazole).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenyl-2-bromo-1-trityl-1H-imidazole.
Advantages of this compound: A Summary
-
Enhanced Regioselectivity: The bulky trityl group facilitates selective functionalization at the C4 position, enabling controlled, stepwise synthesis.
-
Improved Solubility and Handling: The lipophilic nature of the trityl group often improves the solubility of the imidazole core in common organic solvents and can aid in purification due to its crystalline nature.[3]
-
Facile Deprotection: The trityl group can be easily removed under mild acidic conditions, which is compatible with a wide variety of sensitive functional groups that may be present in the molecule.[1]
-
Versatility in Cross-Coupling Reactions: This building block demonstrates excellent performance in a range of palladium-catalyzed cross-coupling reactions, often providing higher yields and shorter reaction times compared to other dibromoheterocycles.
Conclusion
This compound stands out as a superior building block for the synthesis of complex molecules in drug discovery and materials science. Its key advantages, including enhanced regioselectivity, improved handling characteristics, and excellent performance in a variety of cross-coupling reactions, make it an invaluable tool for researchers and scientists. The strategic use of the trityl protecting group allows for a more controlled and efficient synthetic approach, ultimately accelerating the development of novel and innovative compounds.
References
comparative study of different palladium catalysts for Suzuki coupling of dibromoimidazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, this reaction is invaluable for the synthesis of substituted imidazole scaffolds, which are prevalent in a vast array of pharmacologically active compounds. The choice of palladium catalyst is a critical parameter that dictates the reaction's success, influencing yield, reaction time, and, crucially for dihalo-substrates, regioselectivity.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of dibromoimidazoles. The data presented herein is compiled from key studies on dihaloazoles and related heterocycles to offer a clear, objective comparison of catalyst performance, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The regioselectivity of mono-arylation on N-substituted 4,5-dibromoimidazoles is highly dependent on the palladium catalyst and ligand system employed. The following tables summarize the performance of different catalysts, highlighting their impact on yield and the regioselectivity of the coupling.
A seminal study by Strotman et al. demonstrated that catalyst choice can effectively switch the site of arylation between the C4 and C5 positions of 1-methyl-4,5-dibromoimidazole.[1][2]
Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of 1-Methyl-4,5-dibromoimidazole with 4-Tolylboronic Acid [1][2]
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C4:C5) |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (7.5) | K₃PO₄ | THF | 65 | 18 | 89 | >99:1 |
| Pd₂(dba)₃ (2.5) | Xantphos (5.5) | K₃PO₄ | THF | 65 | 18 | 91 | 7:93 |
| Pd₂(dba)₃ (2.5) | PPh₃ (11) | K₃PO₄ | THF | 65 | 18 | 83 | 14:86 |
| Pd(dppf)Cl₂ (5) | - | K₃PO₄ | THF | 65 | 18 | 88 | 14:86 |
Data extracted from Strotman, N. A., et al., J. Org. Chem. 2010, 75, 1733–1739.[1]
Table 2: General Comparison of Common Palladium Catalysts in Suzuki Coupling of Bromo-Heterocycles
While not specific to dibromoimidazoles, this table provides a broader context of catalyst efficiency for structurally related substrates, offering a predictive framework for catalyst selection.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Pd(PPh₃)₄ | 3,5-Dibromophenylboronic acid | Ba(OH)₂ | DME/H₂O | 80 | 48 | 45 | [4] |
| Pd-PEPPSI-iPr | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | K₂CO₃ | DMF/H₂O | 100 | 12 | 70 (diferrocenyl) | [5] |
| Acenaphthoimidazolylidene Pd Complex | Sterically hindered aryl bromides | t-BuOK | Dioxane | 100 | 16 | >99 | [6] |
Experimental Workflow and Mechanism
The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic workflow to ensure an inert atmosphere and the precise addition of reagents. The general catalytic cycle and a typical laboratory workflow are illustrated below.
Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are representative methodologies adapted from literature for the Suzuki coupling of a dibromoimidazole.[1][3][7] Optimization may be required for specific substrates and scales.
This protocol is optimized for selective mono-arylation at the C4 position of 1-methyl-4,5-dibromoimidazole.[1]
-
Reagents & Materials:
-
1-Methyl-4,5-dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (7.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-methyl-4,5-dibromoimidazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of anhydrous THF.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous THF to achieve the desired concentration (e.g., 0.1 M).
-
Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-5-bromo-1-methylimidazole.
-
This protocol utilizes a common and robust catalyst that preferentially yields the C5-arylated product.[1][3]
-
Reagents & Materials:
-
1-Methyl-4,5-dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 1-methyl-4,5-dibromoimidazole, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 65-80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the 5-aryl-4-bromo-1-methylimidazole.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
evaluating the efficiency of various acidic reagents for trityl group removal
A Comparative Guide to Acidic Reagents for Trityl Group Removal
The selection of an appropriate acidic reagent for the removal of a trityl (Tr) or its substituted derivatives, such as the widely-used 4,4'-dimethoxytrityl (DMT), is a critical step in chemical synthesis, particularly in the automated solid-phase synthesis of oligonucleotides. The efficiency of this deprotection step, known as detritylation, directly impacts the overall yield and purity of the final product. An ideal reagent should afford rapid and complete removal of the trityl group while minimizing acid-catalyzed side reactions, most notably the depurination of purine nucleobases.
This guide provides a comparative evaluation of common acidic reagents used for detritylation, supported by experimental data from the literature. It is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols.
Comparative Performance of Acidic Reagents
The choice of acid is a balance between reaction speed and the prevention of undesired side reactions. Stronger acids like Trichloroacetic Acid (TCA) facilitate faster deprotection, while milder acids such as Dichloroacetic Acid (DCA) are often preferred to minimize side reactions like depurination, especially for longer oligonucleotides or acid-sensitive sequences.[1][2]
Table 1: Comparison of Acidic Reagents for Detritylation
| Reagent | Concentration | Substrate / Context | Reaction Time | Yield / Key Observation | Source |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Solid-Phase Synthesis (T10-mer) | 110 seconds | 89% Full-length Product | [3] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Solid-Phase Synthesis (T10-mer) | 40 seconds | 87% Full-length Product | [3] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Solid-Phase Synthesis (T10-mer) | 20 seconds | 73% Full-length Product | [3] |
| Dichloroacetic Acid (DCA) | 10% in Toluene | Solid-Phase Synthesis | Not Specified | Standard reagent in an optimized protocol. | [4] |
| Dichloroacetic Acid (DCA) | 2-3% in Dichloromethane | Oligonucleotide Synthesis | Not Specified | Preferred over TCA to reduce depurination, but may cause incomplete detritylation.[2] | [2] |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Oligonucleotide Synthesis | < 1 minute | Allows for faster reactions; delivery times as short as 10s did not significantly compromise yield.[1] | [1] |
| Trichloroacetic Acid (TCA) | 3% in Methylene Chloride | CPG-bound oligonucleotides | Not Specified | Causes more significant depurination compared to 3% and 15% DCA.[2][5] | [2][5] |
| Difluoroacetic Acid (DFA) | Not Specified | Solid-Phase Synthesis (T18, d(TAA)6, etc.) | Not Specified | Comparable purities to DCA; potential alternative to avoid impurities from chloral in DCA.[6] | [6] |
| Acetic Acid | 80% Aqueous | Solution-Phase (Trityl Ethers) | Hours to Days | Standard but slow cleavage. Rate: DMT > MMT > Tr.[7][8] | [7][8] |
| Formic Acid | 97+% (cold) | Solution-Phase | 3 minutes | Effective for rapid deprotection in solution. | [9] |
| Trifluoroacetic Acid (TFA) | 1% in Dichloromethane | Solution-Phase (Mtt/Mmt groups) | Not Specified | Used for removal of other acid-labile trityl-type groups.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for detritylation in both solid-phase and solution-phase contexts.
Protocol 1: General Method for Evaluating Detritylation Efficiency in Solid-Phase Oligonucleotide Synthesis
This protocol describes a general workflow for comparing the effectiveness of different acidic reagents in an automated solid-phase synthesis cycle.
-
Synthesis Setup : Program an automated DNA/RNA synthesizer to synthesize a test oligonucleotide sequence (e.g., a T10-mer) on a solid support like Controlled Pore Glass (CPG).[3]
-
Parallel Detritylation : For parallel evaluation, dedicate different reaction columns on the synthesizer to distinct detritylation conditions. For each acid to be tested (e.g., 3% DCA, 3% TCA, 3% DFA in a suitable solvent like dichloromethane), vary the acid delivery time (e.g., 20, 40, 60, 110 seconds).[1][3][6]
-
Standard Cycles : Keep all other steps of the synthesis cycle (coupling, capping, and oxidation/thiolation) constant across all columns to ensure the only variable is the detritylation step.[11][12]
-
Cleavage and Deprotection : After completion of the synthesis, cleave the oligonucleotides from the solid support and remove the remaining protecting groups using a standard protocol (e.g., concentrated ammonium hydroxide).
-
Analysis : Analyze the crude product from each condition using anion-exchange HPLC or LC-MS.
-
Quantification : Determine the yield of the full-length oligonucleotide product by integrating the area of the corresponding peak in the chromatogram. Compare the yields obtained under the different detritylation conditions to determine their relative efficiencies.[3]
Protocol 2: Solution-Phase Detritylation of a 5'-O-DMT Nucleoside
This protocol is a standard procedure for removing a DMT group from a nucleoside in solution.
-
Dissolution : Dissolve the 5'-O-DMT protected nucleoside (e.g., 5'-O-DMT-thymidine) in dichloromethane (DCM).
-
Acid Addition : To the stirred solution at room temperature, add a solution of 3% trichloroacetic acid (TCA) in DCM dropwise. A characteristic orange or red color will appear, indicating the formation of the stable DMT cation.[7]
-
Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotection is typically very rapid, often complete within a few minutes.[7]
-
Quenching : Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup : Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Isolation : Filter the solution and evaporate the solvent under reduced pressure to obtain the deprotected nucleoside. The product can be further purified by silica gel column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of detritylation reagents in solid-phase synthesis.
Caption: Workflow for comparing acidic reagents in solid-phase detritylation.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
- 12. cabb-chemicals.com [cabb-chemicals.com]
A Comparative Guide to the Reaction Kinetics for the Coupling of 2,4-Dibromo-1-trityl-1H-imidazole
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. The imidazole scaffold, in particular, is a ubiquitous feature in pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of the reaction kinetics for the coupling of a key synthetic intermediate, 2,4-Dibromo-1-trityl-1H-imidazole, in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
This analysis is based on established reactivity principles and available experimental data for analogous compounds, offering insights into reaction efficiency and optimization. We will also compare the performance of this compound with alternative dihaloimidazole substrates.
I. Comparative Analysis of Coupling Reactions for this compound
The reactivity of this compound in cross-coupling reactions is influenced by the nature of the coupling partners, the catalyst system, and the reaction conditions. The bulky trityl protecting group can sterically hinder the approach to the imidazole ring, potentially affecting reaction rates.
Table 1: Comparison of Coupling Reactions for this compound
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Key Kinetic Factors & Performance |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Generally efficient for C-C bond formation. The C-Br bond at the 2-position is typically more reactive than at the 4-position. Reaction rates are sensitive to the choice of ligand and base. |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Forms C-C triple bonds. The reaction is often faster than Suzuki coupling but can be complicated by homocoupling of the alkyne. The reactivity order of halides (I > Br > Cl) is pronounced. |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃/XPhos, RuPhos | Enables C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving good reaction rates and yields, especially with the sterically demanding trityl group. |
II. Comparison with Alternative Dihaloimidazole Substrates
The choice of halogen and the N-protecting group on the imidazole ring significantly impacts the kinetics of coupling reactions.
Table 2: Comparative Performance of Dihaloimidazole Substrates in Suzuki-Miyaura Coupling
| Substrate | Protecting Group | Halogen Reactivity | Expected Relative Rate | Notes |
| 2,4-Diiodo-1-trityl-1H-imidazole | Trityl | C-I > C-Br | Faster | The weaker C-I bond leads to faster oxidative addition, which is often the rate-determining step.[1] |
| This compound | Trityl | - | Baseline | - |
| 2,4-Dichloro-1-trityl-1H-imidazole | Trityl | C-Br > C-Cl | Slower | The stronger C-Cl bond requires more forcing conditions and often results in lower reaction rates. |
| 2,4-Dibromo-1H-imidazole | None | - | Variable | The unprotected N-H can coordinate to the palladium catalyst, potentially inhibiting the reaction or leading to side products. |
| 2,4-Dibromo-1-(4-methoxybenzyl)-1H-imidazole | 4-Methoxybenzyl (PMB) | - | Similar to Trityl | The PMB group is less sterically bulky than the trityl group, which might lead to slightly faster rates in some cases. |
III. Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the three major coupling reactions.
1. Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a microwave vial is added this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: A degassed mixture of 1,4-dioxane and water (4:1) is added.
-
Reaction Conditions: The vial is sealed and heated in a microwave reactor to 120 °C for 30 minutes.
-
Workup and Analysis: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. Reaction progress and yield are determined by LC-MS and ¹H NMR.
2. Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagents: Degassed solvent (e.g., THF or DMF) is added, followed by a terminal alkyne (1.5 equiv.) and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC or LC-MS.
-
Workup and Analysis: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
3. Buchwald-Hartwig Amination Protocol
-
Reaction Setup: A dried Schlenk tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Solvent and Reagents: Anhydrous, degassed toluene is added, followed by the amine (1.2 equiv.).
-
Reaction Conditions: The tube is sealed and heated to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Analysis: The reaction mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the product is purified by column chromatography.
IV. Visualizing Reaction Pathways and Logic
Diagram 1: Generalized Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Diagram 2: Key Factors Influencing Reaction Kinetics
Caption: Interplay of factors determining the kinetics of cross-coupling reactions.
Diagram 3: Comparative Reactivity of Dihaloimidazoles
Caption: Reactivity trend of dihaloimidazoles in palladium-catalyzed coupling.
References
literature review of synthetic routes to unsymmetrically substituted imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, ionic liquids, and functional materials. The synthesis of unsymmetrically substituted imidazoles, in particular, is of paramount importance as the specific placement of different substituents on the imidazole ring allows for the fine-tuning of their biological and chemical properties. This guide provides a comparative overview of prominent synthetic routes to unsymmetrically substituted imidazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Classical Synthetic Strategies
Classical methods for imidazole synthesis, developed in the 19th and early 20th centuries, remain relevant due to their simplicity and the use of readily available starting materials.
The Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is a one-pot, multi-component synthesis that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia or an ammonium salt.[1][2] This method is highly versatile for the preparation of tri- and tetrasubstituted imidazoles. A key advantage is the ability to introduce three different substituents in a single step. However, yields can be moderate, and the reaction may require elevated temperatures.[3][4]
Reaction Scheme: Debus-Radziszewski Reaction
Caption: General workflow of the Debus-Radziszewski reaction.
Table 1: Examples of Unsymmetrically Substituted Imidazoles via Debus-Radziszewski Reaction
| 1,2-Dicarbonyl | Aldehyde | Amine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzil | Benzaldehyde | Aniline | InCl₃·3H₂O / CH₃CN | 0.5 | RT | 82 | [4] |
| Benzil | 4-Chlorobenzaldehyde | Aniline | p-TSA / EtOH | 2 | Reflux | 92 | [4] |
| Benzil | Pyrazole-4-carbaldehyde | Aniline | Glacial Acetic Acid | 6 | Reflux | 85 | [4] |
Experimental Protocol: Synthesis of 1,2,4-triphenyl-1H-imidazole [4]
A mixture of benzil (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (5 mL) was refluxed for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to afford the pure product.
The Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and cyanates or thiocyanates. The resulting 2-mercaptoimidazoles can be readily desulfurized to yield the corresponding 2-unsubstituted imidazoles. This two-step process allows for the regioselective synthesis of imidazoles with substituents at the 1, 4, and 5 positions.
Reaction Scheme: Marckwald Synthesis
Caption: Two-step process of the Marckwald synthesis.
Table 2: Examples of Marckwald Synthesis
| α-Amino Ketone | Reagent | Conditions (Step 1) | Desulfurization Agent | Yield (Overall, %) | Reference |
| 2-Amino-1-phenylethanone | KSCN | H₂O, 90 °C, 16 h | Raney Nickel | High | This is a general representation |
| α-Aminocyclohexanone | KSCN | H₂O, reflux | HNO₃ | Good |
Experimental Protocol: General Procedure for Marckwald Synthesis
To a solution of the α-amino ketone hydrochloride (1 equivalent) in water, potassium thiocyanate (1.2 equivalents) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the precipitated 2-mercaptoimidazole is collected by filtration. The crude 2-mercaptoimidazole is then heated in nitric acid (10%) until the evolution of nitrogen oxides ceases. The solution is cooled and neutralized with a base to precipitate the imidazole product, which is then purified by recrystallization.
Modern Synthetic Approaches
Modern synthetic methods often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
The van Leusen Imidazole Synthesis
The van Leusen imidazole synthesis is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. An aldehyde and a primary amine react in situ to form an aldimine, which then undergoes a [3+2] cycloaddition with TosMIC, followed by elimination of p-toluenesulfinic acid to afford the 1,4,5-trisubstituted imidazole. This method is known for its operational simplicity and the ability to generate a wide range of substituted imidazoles.
Reaction Scheme: van Leusen Imidazole Synthesis
References
A Cost-Benefit Analysis of 2,4-Dibromo-1-trityl-1H-imidazole in the Synthesis of Disubstituted Imidazoles
In the realm of pharmaceutical and materials science research, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. Imidazole derivatives, in particular, are key structural motifs in a vast array of bioactive molecules. For researchers and drug development professionals, the choice of starting materials and synthetic routes can significantly impact the overall cost, time, and resource allocation of a project. This guide provides a detailed cost-benefit analysis of using 2,4-Dibromo-1-trityl-1H-imidazole as a building block for the synthesis of 2,4-disubstituted imidazoles, comparing it with a common alternative: a one-pot, three-component synthesis.
Executive Summary
This compound offers a strategic advantage in the regioselective synthesis of 2,4-disubstituted imidazoles through sequential cross-coupling reactions. The bulky trityl protecting group provides stability and solubility, while the two bromine atoms at distinct positions allow for controlled, stepwise functionalization. However, this specialized reagent comes at a significantly higher initial cost compared to the readily available and inexpensive starting materials used in one-pot synthesis methods. The one-pot approach, while more atom-economical and less expensive in terms of raw materials, may present challenges in purification and regioselectivity, potentially leading to lower overall yields of the desired isomer and increased downstream processing costs. The choice between these methodologies will ultimately depend on the specific synthetic goals, the scale of the reaction, and the value of the final product.
Cost and Performance Comparison
The following tables provide a quantitative comparison of the two synthetic approaches. The analysis is based on the synthesis of a generic 2,4-diaryl-1H-imidazole.
Table 1: Reagent Cost Analysis
| Reagent | Supplier Example | Catalog Number | Quantity | Price (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| Method 1: Using this compound | ||||||
| This compound | Aladdin Scientific | - | 1 g | $44.02[1] | 468.20 | $20,692.86 |
| Method 2: One-Pot Synthesis | ||||||
| Benzil | Thermo Scientific | AC105411000 | 100 g | $42.00[2] | 210.23 | $19.98 |
| Benzaldehyde | Thermo Scientific | A10348.30 | 250 g | $31.65[3] | 106.12 | $11.93 |
| Ammonium Acetate | Thermo Scientific | A16343.0B | 1000 g | $77.65[4] | 77.08 | $10.07 |
Note: Prices are based on listed catalog values and may vary depending on the supplier, purity, and quantity purchased. The price for this compound is for a 1-gram quantity, reflecting its typical use in smaller-scale research and development.
Table 2: Process Efficiency and Yield Comparison
| Parameter | Method 1: Sequential Cross-Coupling | Method 2: One-Pot Synthesis |
| Starting Material | This compound | Benzil, Benzaldehyde, Ammonium Acetate |
| Number of Steps | 3 (2 couplings + deprotection) | 1 |
| Typical Overall Yield | 60-80% (estimated) | 70-90% |
| Purification | Chromatography after each step | Crystallization or chromatography |
| Regioselectivity | High | Not applicable (symmetrical starting materials) or can be an issue with unsymmetrical diketones |
| Atom Economy | Lower | Higher |
Experimental Protocols
Method 1: Synthesis of 2,4-Diaryl-1H-imidazole via Sequential Suzuki-Miyaura Coupling
This method involves the stepwise reaction of this compound with two different arylboronic acids, followed by the removal of the trityl protecting group.
Step 1: First Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 equiv) in a 3:1 mixture of dioxane and water, add the first arylboronic acid (1.1 equiv) and potassium carbonate (3.0 equiv).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
After completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromo-1-trityl-1H-imidazole.
Step 2: Second Suzuki-Miyaura Coupling
-
Repeat the procedure from Step 1 using the 2-aryl-4-bromo-1-trityl-1H-imidazole (1.0 equiv) and the second arylboronic acid (1.1 equiv).
-
Purify the crude product by column chromatography to yield the 2,4-diaryl-1-trityl-1H-imidazole.
Step 3: Deprotection of the Trityl Group
-
Dissolve the 2,4-diaryl-1-trityl-1H-imidazole (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to afford the final 2,4-diaryl-1H-imidazole.
Method 2: One-Pot Synthesis of 2,4,5-Triphenyl-1H-imidazole
This method is a well-established procedure for the synthesis of trisubstituted imidazoles. For the purpose of comparison, we will consider the synthesis of 2,4,5-triphenyl-1H-imidazole, which is analogous to a 2,4-disubstituted imidazole with an additional phenyl group at the 5-position.
-
In a round-bottom flask, combine benzil (1.0 equiv), benzaldehyde (1.0 equiv), and ammonium acetate (2.0 equiv).
-
Add a catalytic amount of a Lewis acid such as nano-TiCl₄·SiO₂ (0.04 g per mmol of benzil)[5].
-
Heat the mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with acetone.
-
Filter the catalyst and wash it with acetone.
-
Add water to the filtrate to precipitate the crude product.
-
Collect the solid by filtration, dry it, and wash with hot n-hexane to obtain the pure 2,4,5-triphenyl-1H-imidazole[5].
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of 2,4-diaryl-1H-imidazole using this compound.
Caption: Workflow for the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole.
Concluding Remarks
The cost-benefit analysis of using this compound reveals a trade-off between the initial cost of the reagent and the control it offers in complex syntheses.
Benefits of this compound:
-
Regiocontrol: The primary advantage is the ability to introduce different substituents at the 2- and 4-positions in a controlled, stepwise manner. This is crucial for building libraries of analogues for structure-activity relationship (SAR) studies.
-
Protecting Group: The trityl group enhances the solubility of the imidazole core in organic solvents and can be removed under relatively mild acidic conditions.
Drawbacks of this compound:
-
High Cost: The starting material is significantly more expensive than the basic components of a one-pot synthesis.
-
Multi-step Process: The overall synthesis requires multiple steps, including two cross-coupling reactions and a deprotection step, which can be time-consuming and may lead to a lower overall yield.
-
Lower Atom Economy: A significant portion of the starting material's mass (the trityl group and bromine atoms) is not incorporated into the final product.
Benefits of the One-Pot Synthesis:
-
Cost-Effectiveness: The starting materials are inexpensive and readily available in bulk.
-
Efficiency: The single-step process is time-efficient and requires less handling.
-
High Atom Economy: A larger proportion of the atoms from the starting materials are incorporated into the final product.
Drawbacks of the One-Pot Synthesis:
-
Limited Scope for Asymmetric Substitution: While suitable for producing symmetrically substituted imidazoles, achieving regiocontrol with unsymmetrical starting materials can be challenging.
-
Purification: While often yielding crystalline products, purification can sometimes be more complex than in the stepwise approach, especially if side products are formed.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Benzil, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. A10348.30 [thermofisher.com]
- 4. Ammonium acetate, 97% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Characterizing 2,4-Disubstituted Imidazole Products
For researchers, scientists, and drug development professionals, the robust characterization of 2,4-disubstituted imidazole products is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this characterization is a mandatory step to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide provides an objective comparison of common analytical methods for the characterization of 2,4-disubstituted imidazoles, supported by illustrative experimental data and detailed methodologies, in line with international regulatory guidelines.
The validation of analytical methods is a systematic process that provides evidence that the method consistently produces reliable and accurate results. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for analytical method validation.[1][2][3][4][5][6][7] The core parameters evaluated during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][8]
Comparison of Analytical Techniques
Several analytical techniques are commonly employed for the characterization of imidazole compounds. The most prominent of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[9] The choice of method depends on the specific properties of the 2,4-disubstituted imidazole product and the intended application of the analysis (e.g., identification, purity assessment, or quantitative assay).
The following table summarizes the key performance characteristics of these analytical techniques. The data presented is illustrative and may vary depending on the specific instrument, experimental conditions, and the nature of the 2,4-disubstituted imidazole derivative being analyzed.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | FTIR |
| Principle | Separation based on polarity, detection by UV absorbance.[10] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[10] | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei.[10] | Identification based on the absorption of infrared radiation by specific molecular vibrations. |
| Specificity | Moderate to High (based on retention time and UV spectrum).[10] | High (based on retention time and mass spectrum).[10] | Very High (based on unique chemical shifts).[10] | High (provides a unique molecular fingerprint). |
| Linearity Range | Typically wide, e.g., 10-100 µg/mL.[11][12] | Dependent on the detector, can be wide. | Generally linear over a wide range. | Not typically used for quantification. |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL.[11][12][13] | 0.001 - 0.1 µg/mL.[14][15] | Higher than chromatographic methods. | Not applicable for quantification in this context. |
| Limit of Quantitation (LOQ) | 0.15 - 1.0 µg/mL.[13][14] | 0.005 - 0.3 µg/mL.[14] | Higher than chromatographic methods. | Not applicable for quantification in this context. |
| Accuracy (% Recovery) | Typically 98-102%.[11] | Typically 95-105%.[15] | High, as it can be a primary method not requiring a reference standard of the same analyte.[10] | Not applicable for quantification. |
| Precision (%RSD) | < 2%.[8] | < 5%. | < 1%. | Not applicable for quantification. |
| Suitability | Versatile for a wide range of 2,4-disubstituted imidazoles, including non-volatile and thermally labile compounds.[9][10] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[10][14] | Excellent for structure elucidation and quantification without a specific reference standard.[10] | Primarily used for identification and structural confirmation.[16][17] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific 2,4-disubstituted imidazole products.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This method is suitable for the quantification and purity assessment of 2,4-disubstituted imidazole products.
Objective: To determine the purity of a 2,4-disubstituted imidazole product and quantify impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffer salts (e.g., potassium dihydrogen phosphate) and acid/base for pH adjustment (e.g., phosphoric acid)
-
Reference standard of the 2,4-disubstituted imidazole
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., 65:35 v/v acetonitrile and 50 mM potassium dihydrogen phosphate buffer adjusted to pH 6.0).[18] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the 2,4-disubstituted imidazole product in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from the calibration curve. Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile impurities in 2,4-disubstituted imidazole products.
Objective: To identify and quantify volatile impurities in a 2,4-disubstituted imidazole product.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
High-purity carrier gas (Helium)
-
Solvents for sample dissolution (e.g., methanol, dichloromethane)
-
Reference standards for expected impurities, if available
Procedure:
-
Sample Preparation: Dissolve a known amount of the 2,4-disubstituted imidazole product in a suitable volatile solvent. If the compound is not volatile, derivatization may be necessary.
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.[10]
-
Injector Temperature: 250 °C[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Transfer Line Temperature: 280 °C[10]
-
MS Ion Source Temperature: 230 °C[10]
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of reference standards, if available. Quantify impurities using an internal or external standard method.
NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 2,4-disubstituted imidazole products and for assessing their purity.
Objective: To confirm the chemical structure and assess the purity of a 2,4-disubstituted imidazole product.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the 2,4-disubstituted imidazole product in a suitable deuterated solvent. For qNMR, add an accurately weighed amount of an internal standard.
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
-
For qNMR, ensure a sufficient relaxation delay (D1) is used to allow for complete signal relaxation (e.g., 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction, and integration).
-
For structural confirmation, assign the signals to the respective protons and carbons in the molecule.[19][20]
-
For purity assessment, compare the integrals of the analyte signals to those of the impurities.
-
For qNMR, calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard of known purity.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for the characterization of 2,4-disubstituted imidazole products, in accordance with ICH guidelines.[1][21][22][23]
References
- 1. youtube.com [youtube.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scitecresearch.com [scitecresearch.com]
- 21. qbdgroup.com [qbdgroup.com]
- 22. database.ich.org [database.ich.org]
- 23. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-1-trityl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dibromo-1-trityl-1H-imidazole, a brominated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Assumed to be harmful if ingested or absorbed through the skin.
-
Irritation: Potential for skin and eye irritation.
-
Environmental: Improper disposal can lead to environmental contamination.
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound and its waste.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | A fully buttoned laboratory coat. |
Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.
Procedure:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[2]
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Container Integrity: Ensure the container is made of a compatible material (e.g., glass or polyethylene) and the lid is securely fastened when not in use to prevent the release of vapors.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weighing paper, and gloves in the designated solid halogenated organic waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste[2].
-
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. After rinsing and air-drying, the labels should be defaced, and the container can be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policies[3].
Storage of Hazardous Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory[4].
-
Segregation: Keep halogenated organic waste separate from incompatible materials, particularly strong oxidizing agents and bases[4].
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills[3].
-
Ventilation: Ensure the storage area is well-ventilated.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
If the substance is a powder, avoid creating dust.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for a related compound if a specific one is unavailable.
Conclusion
The responsible disposal of this compound is paramount for laboratory safety and environmental protection. By adhering to the principles of proper waste segregation, containment, and clear labeling, research professionals can minimize risks and ensure compliance with institutional and regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.
References
Personal protective equipment for handling 2,4-Dibromo-1-trityl-1H-imidazole
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to ensure user safety. The following table summarizes the required PPE for handling 2,4-Dibromo-1-trityl-1H-imidazole.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.[1][2] Eye protection should conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[2] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[3] Contaminated gloves should be disposed of in accordance with applicable laws.[3] |
| Body | Laboratory Coat | A fully-buttoned lab coat is required to protect against skin contact.[2] For larger quantities or in case of a spill, impervious clothing may be necessary.[3] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Engineering Controls: All work should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Safe Handling Practices: Avoid contact with skin and eyes.[3] Minimize dust and aerosol formation.[3] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[3]
-
Solution Preparation: When preparing solutions, always add the chemical to the solvent slowly to prevent splashing.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Conditions: Store in a cool place.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Emergency Procedures: First Aid
In the event of exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material in a suitable, closed, and labeled container for disposal.[3]
-
Disposal Method: The material should be disposed of by a licensed chemical waste disposal company.[7] Do not allow the product to enter drains.[3]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
